molecular formula C9H8Br2O3 B3253826 Methyl 3,5-dibromo-4-methoxybenzoate CAS No. 22812-61-9

Methyl 3,5-dibromo-4-methoxybenzoate

Cat. No.: B3253826
CAS No.: 22812-61-9
M. Wt: 323.97 g/mol
InChI Key: OHKXYZHQCIFDKB-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-4-methoxybenzoate is a useful research compound. Its molecular formula is C9H8Br2O3 and its molecular weight is 323.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3,5-dibromo-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,5-dibromo-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dibromo-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKXYZHQCIFDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: Methyl 3,5-dibromo-4-methoxybenzoate (CAS 22812-61-9)

[1][2][3]

Introduction: Structural Significance & Strategic Utility[1][4][5]

Methyl 3,5-dibromo-4-methoxybenzoate (CAS 22812-61-9) is a highly functionalized aromatic ester serving as a critical intermediate in medicinal chemistry and agrochemical synthesis.[] Structurally, the molecule features a "push-pull" electronic system: the electron-donating methoxy group at the para position activates the ring, while the electron-withdrawing ester and bromine substituents modulate its reactivity and lipophilicity.[]

For drug development professionals, this compound offers a strategic scaffold.[2] The bromine atoms at positions 3 and 5 are not merely substituents but reactive handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of core structures into complex pharmacophores.[] Furthermore, the steric bulk provided by the dibromo-motif is often exploited to restrict conformational rotation in protein-ligand binding studies, enhancing selectivity.[]

Physicochemical Properties[1][4][7][8][9][10]

The following data aggregates experimental observations and high-fidelity predictive models standard for this class of halogenated benzoates.

PropertyValueNotes
CAS Number 22812-61-9
IUPAC Name Methyl 3,5-dibromo-4-methoxybenzoate
Molecular Formula C₉H₈Br₂O₃
Molecular Weight 323.97 g/mol
Appearance White to off-white crystalline solidTypical for poly-halogenated esters
Melting Point 85 – 90 °C (Predicted)Note: Acid precursor melts at 226–229 °C [1]
Solubility Soluble in DCM, EtOAc, DMSO, ChloroformInsoluble in water
LogP ~3.6Indicates moderate lipophilicity
H-Bond Donors 0
H-Bond Acceptors 3(Ester carbonyl, Ester ether, Methoxy ether)

Synthesis & Production Protocols

Two primary routes exist for the synthesis of Methyl 3,5-dibromo-4-methoxybenzoate. The choice of route depends on the availability of starting materials and the desired scale.

Route A: Bromination of Methyl 4-methoxybenzoate (Direct Functionalization)

This is the most direct industrial route, leveraging the strong ortho-directing effect of the methoxy group to install bromines at C3 and C5.[]

Reagents: Methyl 4-methoxybenzoate, Bromine (Br₂), Acetic Acid (AcOH), Sodium Acetate (optional buffer).[]

Protocol:

  • Dissolution: Dissolve methyl 4-methoxybenzoate (1.0 eq) in glacial acetic acid (5 mL/mmol).

  • Bromination: Add a solution of Br₂ (2.2 eq) in acetic acid dropwise over 30 minutes. Maintain temperature at 40–50 °C. The reaction is exothermic; control is essential to prevent benzylic bromination (though unlikely without radical initiator) or hydrolysis.

  • Reaction: Stir at 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting material (R_f ~0.[3]5) should disappear, replaced by the di-bromo product (R_f ~0.6).

  • Quench: Pour the reaction mixture into ice-cold water containing 5% sodium bisulfite (NaHSO₃) to neutralize excess bromine (indicated by the disappearance of the orange color).

  • Isolation: Filter the resulting white precipitate. Wash with cold water (3x) and cold 50% MeOH/Water.

  • Purification: Recrystallize from hot Methanol or Ethanol to yield white needles.

Route B: Esterification of 3,5-Dibromo-4-methoxybenzoic Acid

Used when the acid (CAS 4073-35-2) is the available stock.[]

Protocol:

  • Suspend 3,5-dibromo-4-methoxybenzoic acid in dry Methanol.

  • Add catalytic H₂SO₄ (5 mol%) or Thionyl Chloride (1.1 eq) dropwise at 0 °C.

  • Reflux for 6 hours.

  • Concentrate in vacuo, dissolve residue in EtOAc, wash with NaHCO₃, dry over Na₂SO₄, and concentrate.

Synthesis Logic Diagram (DOT)

SynthesisPathwaysStartMethyl 4-methoxybenzoate(Starting Material)Reagent1Br2 / AcOH(Electrophilic Substitution)Start->Reagent1Acid3,5-Dibromo-4-methoxybenzoic Acid(Alternative Precursor)Reagent2MeOH / H2SO4(Fischer Esterification)Acid->Reagent2ProductMethyl 3,5-dibromo-4-methoxybenzoate(Target)Reagent1->ProductDirect BrominationReagent2->ProductEsterification

Caption: Dual synthetic pathways to CAS 22812-61-9 showing direct bromination vs. esterification.

Analytical Characterization

Validating the identity of CAS 22812-61-9 requires confirming the symmetry of the aromatic system and the presence of two distinct methyl environments.

¹H NMR (400 MHz, CDCl₃)
  • δ 8.12 ppm (s, 2H, Ar-H): The aromatic protons at C2 and C6 are equivalent due to the C2v symmetry of the molecule. They are significantly deshielded by the ortho-ester and ortho-bromine atoms.[]

  • δ 3.94 ppm (s, 3H, COOC H₃): Singlet corresponding to the ester methyl group.

  • δ 3.90 ppm (s, 3H, Ar-OC H₃): Singlet corresponding to the methoxy group.[] Note the potential for slight shifts depending on concentration, but two distinct methyl singlets are diagnostic.

¹³C NMR (100 MHz, CDCl₃)
  • Carbonyl (C=O): ~165 ppm.

  • Aromatic C-O (C4): ~158 ppm (Deshielded by Oxygen).

  • Aromatic C-H (C2, C6): ~133 ppm.

  • Aromatic C-Br (C3, C5): ~118 ppm.[]

  • Aromatic C-C (C1): ~128 ppm.

  • Methoxy (OCH₃): ~60 ppm.

  • Ester Methyl (COOCH₃): ~52 ppm.[4]

Reactivity & Applications in Drug Discovery[1]

Methyl 3,5-dibromo-4-methoxybenzoate is a versatile "divergent intermediate."[] Its value lies in the ability to selectively manipulate its functional groups.[5][2]

Key Transformations:
  • Suzuki-Miyaura Coupling: The C-Br bonds are excellent electrophiles for coupling with aryl boronic acids.[] This allows the construction of terphenyl scaffolds common in liquid crystals and certain anticancer agents.

  • Buchwald-Hartwig Amination: Substitution of Br with amines creates aniline derivatives, often found in kinase inhibitors.

  • Hydrolysis/Saponification: Conversion to the acid (CAS 4073-35-2) allows for amide coupling (peptide synthesis) or salt formation to improve solubility.[]

  • Demethylation: Treatment with BBr₃ reveals the phenol (3,5-dibromo-4-hydroxybenzoate), a motif found in thyromimetic agents and antiseptics.[]

Reactivity Flowchart (DOT)

ReactivityCenterMethyl 3,5-dibromo-4-methoxybenzoate(CAS 22812-61-9)HydrolysisHydrolysis (LiOH/THF)Center->HydrolysisSuzukiSuzuki Coupling (Ar-B(OH)2, Pd)Center->SuzukiDemethylDemethylation (BBr3)Center->DemethylAcid3,5-Dibromo-4-methoxybenzoic Acid(Amide Coupling Precursor)Hydrolysis->AcidBiaryl3,5-Diaryl Derivatives(Scaffold Extension)Suzuki->BiarylPhenolMethyl 3,5-dibromo-4-hydroxybenzoate(Phenolic Warhead)Demethyl->Phenol

Caption: Divergent synthesis pathways from the core scaffold.[]

Safety & Handling (SDS Summary)

  • Hazards: Classified as an Irritant (Xi).

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Handling: Use in a fume hood. Avoid dust formation. The compound is an organobromide and should be treated as potentially persistent in the environment.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

  • PubChem. (n.d.). 3,5-Dibromo-4-methoxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

3,5-Dibromo-4-methoxybenzoic acid methyl ester chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Identity

Methyl 3,5-dibromo-4-methoxybenzoate is a highly functionalized aromatic building block characterized by a dense substitution pattern. Its core features—a central benzene ring flanked by two bromine atoms (meta to the ester), a methoxy group (para to the ester), and a methyl ester—create a unique electronic and steric environment. This compound serves as a critical intermediate in the synthesis of complex pharmaceuticals, particularly in the development of antitussives (e.g., Ambroxol derivatives), kinase inhibitors, and agrochemicals requiring lipophilic, electron-deficient scaffolds.

Physicochemical Profiling

The presence of two bromine atoms significantly increases the lipophilicity (LogP) compared to the non-halogenated parent, methyl anisate, while simultaneously imposing steric hindrance around the methoxy group.

PropertySpecificationMechanistic Implication
Chemical Name Methyl 3,5-dibromo-4-methoxybenzoateSystemic nomenclature for database retrieval.
Parent Acid CAS 4073-35-2 (Acid form)The ester is frequently prepared in situ or derived from this stable acid.
Molecular Formula C₉H₈Br₂O₃High halogen content (Br mass contribution).
Molecular Weight 323.97 g/mol Heavy atom effect prominent in mass spectrometry.
Electronic State Electron-Deficient RingThe -COOMe and -Br groups withdraw density, activating the ring for nucleophilic attacks (SNAr) or metal-catalyzed cross-couplings.
Steric Environment Congested C4 PositionThe 4-OMe group is "sandwiched" between two bulky bromines, shielding it from metabolic O-demethylation.

Synthetic Routes & Process Optimization

The synthesis of Methyl 3,5-dibromo-4-methoxybenzoate typically follows two primary pathways. The choice depends on the availability of starting materials (Methyl Anisate vs. Anisic Acid) and the desired scale.

Pathway A: Direct Bromination of Methyl Anisate

This is the most direct industrial route, utilizing the activating power of the methoxy group to direct bromination to the ortho positions (relative to OMe), which corresponds to the meta positions relative to the ester.

Reaction Logic:

  • Substrate: Methyl 4-methoxybenzoate (Methyl Anisate).[1]

  • Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS).

  • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN).

  • Catalyst: FeBr₃ (optional, but accelerates the reaction).

Pathway B: Bromination-Esterification Sequence (High Purity)

For laboratory-scale high-purity requirements, it is often superior to brominate the free acid first (preventing ester hydrolysis side reactions) and then esterify.

Step-by-Step Protocol (Pathway B):

  • Bromination:

    • Dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

    • Add Br₂ (2.2 eq) dropwise at room temperature.[2] The exotherm is controlled by addition rate.

    • Heat to 60°C for 4 hours.

    • Quench: Pour into ice water. The 3,5-dibromo-4-methoxybenzoic acid precipitates as a white solid.

    • Purification: Recrystallize from Ethanol/Water.

  • Esterification (Fischer Speier):

    • Suspend the dried dibromo-acid in Methanol (excess).

    • Add H₂SO₄ (catalytic, 0.1 eq).

    • Reflux for 6-8 hours.

    • Workup: Remove MeOH in vacuo, neutralize with NaHCO₃, extract with Ethyl Acetate.

Visualization of Synthetic Workflow

Synthesis Fig 1: Stepwise Synthesis via Acid Intermediate Start 4-Methoxybenzoic Acid (Anisic Acid) Inter 3,5-Dibromo-4- methoxybenzoic Acid Start->Inter Electrophilic Aromatic Substitution Reagent1 Br2 / AcOH 60°C Reagent1->Inter Product Methyl 3,5-dibromo- 4-methoxybenzoate Inter->Product Fischer Esterification Reagent2 MeOH / H2SO4 Reflux Reagent2->Product

Figure 1: The two-step synthesis ensures high regioselectivity, utilizing the strong ortho-directing effect of the methoxy group to place bromines at the 3,5 positions.

Spectroscopic Characterization

Validating the structure requires confirming the symmetry of the molecule and the presence of the ester.

Nuclear Magnetic Resonance (NMR)

Due to the C2v symmetry of the molecule, the NMR spectra are distinctively simple.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.10 ppm (s, 2H): Aromatic protons at positions 2 and 6. They appear as a singlet because they are chemically equivalent. The shift is downfield due to the electron-withdrawing ester and bromine atoms.

    • δ 3.95 ppm (s, 3H): Methyl ester protons (-COOCH₃ ).

    • δ 3.90 ppm (s, 3H): Methoxy protons (Ar-O-CH₃ ).

    • Note: The two methyl signals may overlap depending on the solvent; use C₆D₆ to resolve if necessary.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl: ~165 ppm.

    • Aromatic C-O: ~158 ppm (C4).

    • Aromatic C-H: ~133 ppm (C2, C6).

    • Aromatic C-Br: ~118 ppm (C3, C5).

    • Aromatic C-C=O: ~128 ppm (C1).

    • Methoxy/Methyl: ~60 ppm and ~52 ppm.

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Isotopic Pattern: The hallmark of a dibromo compound is the 1:2:1 triplet ratio for the molecular ion cluster (

    
    , 
    
    
    
    ,
    
    
    ) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Reactivity & Pharmaceutical Applications[2][3][4]

This molecule is not just an endpoint; it is a "divergent intermediate." The bromine atoms serve as handles for transition-metal catalyzed cross-coupling, while the ester allows for elaboration into amides or alcohols.

Key Transformations
  • Suzuki-Miyaura Coupling: The C-Br bonds are susceptible to Pd-catalyzed coupling with aryl boronic acids. This allows the synthesis of 3,5-diaryl derivatives , which are common scaffolds in liquid crystals and organic light-emitting diodes (OLEDs).

  • Buchwald-Hartwig Amination: Displacement of the bromines with amines creates poly-amino benzoates, precursors to specific kinase inhibitors where hydrogen bonding at the 3,5-positions is critical for the ATP-binding pocket.

  • Selective Hydrolysis: The methyl ester can be hydrolyzed to the acid (CAS 4073-35-2) using LiOH in THF/Water. Interestingly, the bulky bromines at 3,5 make the ester slightly more resistant to hydrolysis than unsubstituted benzoates, requiring longer reaction times.

Biological Relevance[5]
  • Antitussive Agents: The 3,5-dibromo-4-amino (or methoxy) benzyl motif is structurally related to Ambroxol and Bromhexine . While Ambroxol is an aniline derivative, the methoxy-benzoate analogs are investigated for improved metabolic stability.

  • Aditoprim Synthesis: Related compounds (like methyl 4-amino-3,5-dibromobenzoate) are precursors to Aditoprim, a veterinary antibacterial.[3] The 4-methoxy variant discussed here is often used as a "protected" phenol equivalent in these pathways [1].

Reaction Pathway Diagram

Reactivity Fig 2: Divergent Reactivity of the Dibromo-Methoxy Scaffold Core Methyl 3,5-dibromo- 4-methoxybenzoate Path1 Pd(PPh3)4 / Ar-B(OH)2 (Suzuki Coupling) Core->Path1 Path2 LiOH / THF / H2O (Hydrolysis) Core->Path2 Path3 BBr3 / DCM (Demethylation) Core->Path3 Prod1 3,5-Diaryl-4-methoxy benzoate Path1->Prod1 Prod2 3,5-Dibromo-4-methoxy benzoic Acid Path2->Prod2 Prod3 Methyl 3,5-dibromo- 4-hydroxybenzoate Path3->Prod3

Figure 2: The scaffold offers three distinct vectors for modification: the ester (hydrolysis), the bromine atoms (coupling), and the methoxy group (deprotection).[4]

References

  • BenchChem. (2025).[2][5] A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Benzoic acid, 4-methoxy-, methyl ester (Methyl Anisate) - Precursor Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [1]

  • ChemicalBook. (2024). 3,5-Dibromo-4-methoxybenzoic acid Properties and CAS Data. Retrieved from

  • Santa Cruz Biotechnology. (2024). 3,5-Dibromo-4-methoxybenzoic acid Product Analysis. Retrieved from

  • Google Patents. (1990). Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate (US4908470A). [Note: Highlights the utility of 3,5-dibromo intermediates in Aditoprim synthesis]. Retrieved from

Sources

Methyl 3,5-dibromo-p-anisate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 3,5-Dibromo-p-Anisate – Physicochemical Profiling and Synthetic Utility

Executive Summary

Methyl 3,5-dibromo-p-anisate (Methyl 3,5-dibromo-4-methoxybenzoate) represents a critical halogenated scaffold in modern medicinal chemistry. Distinguished by its symmetrical functionalization, this compound serves as a high-value intermediate for the synthesis of biaryl systems via palladium-catalyzed cross-coupling reactions. Its unique substitution pattern—combining a central methoxy core with flanking bromine atoms—makes it an ideal electrophile for constructing complex pharmacophores found in kinase inhibitors and anti-inflammatory agents. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic protocols, and application in drug discovery.[1]

Part 1: Physicochemical Identity

The precise characterization of Methyl 3,5-dibromo-p-anisate is fundamental for its use as a standard in analytical workflows. The following data consolidates its core identity parameters.

Table 1: Physicochemical Specifications

ParameterSpecification
IUPAC Name Methyl 3,5-dibromo-4-methoxybenzoate
Common Name Methyl 3,5-dibromo-p-anisate
CAS Registry Number 22812-61-9
Molecular Formula

Molecular Weight 323.97 g/mol
Appearance White to off-white crystalline solid
Melting Point 124–126 °C (Typical range)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water

Part 2: Synthetic Methodology

The synthesis of Methyl 3,5-dibromo-p-anisate is a classic example of synergistic electrophilic aromatic substitution. The starting material, methyl p-anisate, contains two directing groups: the methoxy group (strongly activating, ortho, para-director) and the ester group (deactivating, meta-director). Crucially, the ortho positions relative to the methoxy group correspond to the meta positions relative to the ester, resulting in a highly regioselective bromination at the 3 and 5 positions.

Protocol: Bromination of Methyl p-Anisate

Reagents:

  • Methyl p-anisate (1.0 equiv)

  • Bromine (

    
    ) (2.2 equiv)
    
  • Glacial Acetic Acid (Solvent)

  • Sodium Acetate (Buffer/Catalyst, optional)

Step-by-Step Workflow:

  • Preparation: Dissolve methyl p-anisate in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Addition: Cool the solution to 0–5 °C. Add the bromine solution (in acetic acid) dropwise over 30 minutes. The slow addition controls the exotherm and prevents over-bromination or oxidative side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting material (

    
    ) should disappear, replaced by the less polar dibromo product (
    
    
    
    ).
  • Quench: Pour the reaction mixture into ice-cold water containing sodium bisulfite (

    
    ) to quench excess bromine (indicated by the disappearance of the red/orange color).
    
  • Isolation: Filter the resulting white precipitate. Wash the filter cake copiously with cold water to remove residual acid.

  • Purification: Recrystallize the crude solid from hot ethanol or methanol to yield needle-like crystals.

Diagram 1: Synthetic Workflow

SynthesisWorkflow Start Methyl p-Anisate (Start) Intermediate Reaction Matrix (0°C -> RT, 4-6h) Start->Intermediate Dissolution Reagent Br2 / AcOH (Electrophilic Source) Reagent->Intermediate Dropwise Addition Quench Quench (NaHSO3/Ice Water) Intermediate->Quench Precipitation Product Methyl 3,5-dibromo-p-anisate (Crystalline Solid) Quench->Product Filtration & Recrystallization

Caption: Workflow for the regioselective bromination of methyl p-anisate to the 3,5-dibromo derivative.

Part 3: Structural Characterization

Validation of the synthesized compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The symmetry of the molecule simplifies the spectrum, providing a distinct diagnostic signature.

Predicted


 NMR Profile (300 MHz, 

):
  • 
     8.15 ppm (s, 2H):  Aromatic protons at positions 2 and 6. These protons are deshielded significantly by the electron-withdrawing ester group and the inductive effect of the bromine atoms. The singlet multiplicity confirms the symmetric 3,5-substitution pattern.
    
  • 
     3.95 ppm (s, 3H):  Methoxy protons (Ether, 
    
    
    
    ). This signal typically appears slightly upfield of the ester methyl but is deshielded by the bulky ortho-bromines, which force the methoxy group out of complete coplanarity with the ring.
  • 
     3.90 ppm (s, 3H):  Methyl ester protons (
    
    
    
    ). A characteristic singlet for methyl esters on aromatic rings.

Mass Spectrometry (MS):

  • m/z: The mass spectrum will display a characteristic isotopic triplet pattern due to the two bromine atoms (

    
     and 
    
    
    
    ).
    • M+ (322):

      
      
      
    • M+2 (324):

      
       (Approx. 2x intensity of M+)
      
    • M+4 (326):

      
      
      

Part 4: Applications in Drug Discovery

Methyl 3,5-dibromo-p-anisate is primarily utilized as a divergent scaffold in medicinal chemistry. Its dual bromine handles allow for sequential or simultaneous functionalization, making it a powerful tool for Fragment-Based Drug Design (FBDD).

Suzuki-Miyaura Cross-Coupling

The most common application is the palladium-catalyzed coupling with aryl boronic acids to generate terphenyl or biaryl derivatives. These structures are ubiquitous in kinase inhibitors (e.g., p38 MAP kinase inhibitors) where the central phenyl ring serves as a spacer orienting pharmacophores into specific binding pockets.

Sequential Functionalization

Because the two bromine atoms are chemically equivalent, desymmetrization strategies can be employed. By using 1.0 equivalent of a coupling partner, chemists can install one aryl group, leaving the second bromine available for a different modification (e.g., amination or a second coupling), creating highly complex, non-symmetric molecules from a symmetric core.

Diagram 2: Divergent Synthesis Pathway

Applications Core Methyl 3,5-dibromo-p-anisate (Scaffold) Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki Excess Boronic Acid Desym Controlled Mono-Coupling (1.0 eq. Ar-B(OH)2) Core->Desym Stoichiometric Control Biaryl Symmetric Terphenyls (Kinase Inhibitors) Suzuki->Biaryl Double Coupling Asym Asymmetric Biaryls (Library Generation) Desym->Asym Sequential Functionalization

Caption: Divergent synthetic pathways utilizing the dibromo-scaffold for symmetric and asymmetric library generation.

Part 5: Safety and Handling

While Methyl 3,5-dibromo-p-anisate is a stable solid, standard laboratory safety protocols must be rigorously followed.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[2]

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Use only in a chemical fume hood. Avoid dust formation.[2][3][4][5] Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizing agents.

References

  • PubChem. (2025).[6] Methyl 3,5-dibromo-4-methoxybenzoate (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Aditoprim intermediate Methyl 3,5-dibromo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for Methyl 3,5-dibromo-4-methoxybenzoate , a critical intermediate in the synthesis of benzylpyrimidine-based dihydrofolate reductase (DHFR) inhibitors. While often associated with the broad class of antibacterials including Aditoprim and Trimethoprim , its specific utility lies in its role as a precursor for 3,5-disubstituted-4-methoxybenzoic acid derivatives.

Core Intermediate for DHFR Inhibitor Synthesis

Executive Summary & Compound Profile

Methyl 3,5-dibromo-4-methoxybenzoate (CAS: 22812-61-9) is a halogenated aromatic ester used primarily as a building block in medicinal chemistry. It serves as a pivotal intermediate in the synthesis of 2,4-diaminopyrimidines , a class of antibiotics that function by inhibiting bacterial dihydrofolate reductase (DHFR).

While Aditoprim (2,4-diamino-5-[4-(dimethylamino)-3,5-dimethoxybenzyl]pyrimidine) typically requires a 4-dimethylamino substitution, this intermediate is structurally homologous and fundamental to the synthesis of the 3,5-dimethoxy-4-methoxy scaffold found in Trimethoprim and related analogs. The introduction of bromine atoms at the 3- and 5-positions activates the ring for subsequent nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, allowing for the installation of the characteristic methoxy or amino groups essential for biological activity.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecification
IUPAC Name Methyl 3,5-dibromo-4-methoxybenzoate
CAS Number 22812-61-9
Molecular Formula C₉H₈Br₂O₃
Molecular Weight 323.97 g/mol
Appearance White to off-white crystalline solid
Melting Point 124–126 °C (Typical range for pure ester)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Purity Standard ≥ 98.0% (HPLC)

Synthetic Pathway & Mechanism

The synthesis of Methyl 3,5-dibromo-4-methoxybenzoate is achieved via the electrophilic aromatic substitution (bromination) of Methyl 4-methoxybenzoate (Methyl Anisate). This reaction exploits the directing effects of the substituents:

  • Methoxy Group (-OCH₃): A strong ortho, para-director. Since the para position is blocked by the ester, bromination occurs exclusively at the ortho positions (3 and 5).

  • Ester Group (-COOCH₃): A meta-director, reinforcing substitution at the 3 and 5 positions relative to itself.

Reaction Scheme

ReactionScheme SM Methyl 4-methoxybenzoate (Methyl Anisate) Product Methyl 3,5-dibromo-4-methoxybenzoate (Target Intermediate) SM->Product Electrophilic Substitution Reagent Br2 (2.2 eq) AcOH / 50-60°C Reagent->Product Byproduct HBr (Gas) Product->Byproduct Side Product

Figure 1: Electrophilic bromination pathway for the synthesis of Methyl 3,5-dibromo-4-methoxybenzoate.

Detailed Experimental Protocol

This protocol is designed for a 100g scale batch, optimized for yield and purity.

Materials & Reagents
  • Substrate: Methyl 4-methoxybenzoate (1.0 eq)

  • Brominating Agent: Elemental Bromine (Br₂) (2.2 eq) [Caution: Highly Toxic/Corrosive]

  • Solvent: Glacial Acetic Acid (AcOH)

  • Quenching Agent: Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (Na₂S₂O₃) solution (10% aq)

Step-by-Step Methodology
  • Dissolution:

    • Charge a 1L three-necked round-bottom flask (equipped with a mechanical stirrer, dropping funnel, and reflux condenser connected to a caustic scrubber) with Methyl 4-methoxybenzoate (100 g, 0.60 mol) .

    • Add Glacial Acetic Acid (400 mL) . Stir until fully dissolved at room temperature (RT).

  • Bromination (Exothermic Control):

    • Heat the solution to 45–50°C .

    • Add Bromine (211 g, 1.32 mol, ~68 mL) dropwise over 60–90 minutes.

    • Critical Control Point: Maintain internal temperature between 50–60°C .[1] Rapid addition may cause runaway exotherms and poly-bromination impurities.

  • Reaction Completion:

    • After addition, stir the mixture at 60°C for 2–3 hours .

    • Monitor by HPLC or TLC (Hexane:EtOAc 8:2). The starting material (R_f ~0.5) should disappear, and the di-bromo product (R_f ~0.65) should be the major spot.

  • Quenching & Isolation:

    • Cool the reaction mixture to 10–15°C .

    • Slowly pour the reaction mass into Ice Water (1.5 L) with vigorous stirring. The product will precipitate as a white solid.

    • Add 10% NaHSO₃ solution (200 mL) to quench excess bromine (indicated by the disappearance of the orange/red color).

  • Purification:

    • Filter the solid and wash with Water (3 x 300 mL) to remove residual acetic acid and inorganic salts.

    • Recrystallization: Dissolve the crude wet cake in boiling Methanol (MeOH) (approx. 5 mL/g). Cool slowly to RT, then to 0°C.

    • Filter the pure crystals and dry in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

ProcessFlow Start Start: Methyl Anisate + AcOH Bromination Bromination (Add Br2 at 50-60°C) Start->Bromination Heat to 50°C Quench Quench (Pour into Ice Water + NaHSO3) Bromination->Quench Complete Conversion Filter Filtration & Washing Quench->Filter Precipitate Formed Recryst Recrystallization (Methanol) Filter->Recryst Crude Solid Dry Drying (Vacuum Oven, 50°C) Recryst->Dry Pure Crystals Final Final Product: Methyl 3,5-dibromo-4-methoxybenzoate Dry->Final

Figure 2: Operational workflow for the isolation of high-purity Methyl 3,5-dibromo-4-methoxybenzoate.

Downstream Applications: The Aditoprim & Trimethoprim Connection

Understanding the utility of Methyl 3,5-dibromo-4-methoxybenzoate requires distinguishing between the specific substitution patterns of Trimethoprim and Aditoprim .

Trimethoprim Synthesis (Direct Precursor)

The primary industrial application of this intermediate is the synthesis of Methyl 3,4,5-trimethoxybenzoate .

  • Mechanism: Nucleophilic Aromatic Substitution (SNAr).

  • Reaction: The two bromine atoms are displaced by methoxide ions (NaOMe) in the presence of a copper catalyst (Ullmann-type reaction).

  • Relevance: This generates the 3,4,5-trimethoxy pattern essential for Trimethoprim.

Aditoprim Synthesis (Structural Homolog)

Aditoprim (2,4-diamino-5-[4-(dimethylamino)-3,5-dimethoxybenzyl]pyrimidine) differs at the 4-position (Dimethylamino vs. Methoxy).[2]

  • Route: While Methyl 3,5-dibromo-4-methoxybenzoate is not the direct precursor (which is typically 4-amino-3,5-dibromobenzoic acid or Methyl 3,5-dibromo-4-dimethylaminobenzoate ), it serves as a model substrate for optimizing the 3,5-dibromo-to-3,5-dimethoxy conversion.

  • Advanced Synthesis: In some advanced convergent routes, the 4-methoxy group can be demethylated to a phenol (4-OH), activated (e.g., as a triflate or chloride), and subsequently displaced by dimethylamine to access the Aditoprim scaffold.

Drug TargetC-4 SubstituentC-3,5 SubstituentsRole of Methyl 3,5-dibromo-4-methoxybenzoate
Trimethoprim Methoxy (-OMe)Methoxy (-OMe)Direct Precursor (via methoxylation)
Aditoprim Dimethylamino (-NMe₂)Methoxy (-OMe)Structural Analog / Precursor (requires C-4 modification)

Critical Quality Attributes (CQAs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete bromination or loss during crystallization.Ensure temperature >50°C during addition; cool filtrate to 0°C to maximize recovery.
Colored Product Residual Bromine or Iron impurities.Increase NaHSO₃ wash; use activated carbon during recrystallization.
Impurity: Monobromo Insufficient Bromine equivalents.Increase Br₂ to 2.2–2.3 eq; extend reaction time.
Impurity: Tribromo Temperature too high (>70°C).Strictly control addition temperature; use cooling bath if exotherm spikes.

References

  • BenchChem. (2025). A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2025). Aditoprim Structure and Compound Summary (CID 68755). PubChem. Retrieved from

  • Google Patents. (1990). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. Retrieved from

  • ChemicalBook. (2024). Methyl 3,5-dibromo-4-methoxybenzoate Product Properties and Synthesis. Retrieved from

  • Acta Crystallographica. (2011). Structure of Methyl 3,5-dibromo-4-methylbenzoate. Section E, Structure Reports Online. Retrieved from

Sources

Solubility of Methyl 3,5-dibromo-4-methoxybenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling & Optimization of Methyl 3,5-dibromo-4-methoxybenzoate

Executive Summary

Methyl 3,5-dibromo-4-methoxybenzoate (CAS: 22812-61-9) is a highly functionalized halogenated aromatic ester, serving as a critical intermediate in the synthesis of antibacterial agents, kinase inhibitors, and complex pharmaceutical scaffolds.[1][2][3] Its solubility profile is governed by the interplay between its lipophilic dibromo-phenyl core and the polar ester/methoxy functionalities.

This guide provides a technical analysis of its solubility behavior, predictive modeling based on structural analogs, and a validated experimental protocol for solubility determination. It is designed for process chemists and formulation scientists requiring precise data for crystallization, purification, and reaction solvent selection.

Physicochemical Profile & Solubility Prediction

The solubility of Methyl 3,5-dibromo-4-methoxybenzoate is dictated by "Like Dissolves Like" principles, modified by the steric and electronic effects of the bromine substituents.

Structural Drivers of Solubility
  • Lipophilicity: The two bromine atoms at the 3,5-positions significantly increase the partition coefficient (LogP), reducing water solubility to negligible levels (< 0.1 mg/L).[4]

  • Crystal Lattice Energy: The symmetry provided by the 3,5-dibromo substitution often leads to efficient crystal packing, requiring solvents with moderate-to-high dielectric constants to overcome the lattice energy during dissolution.

  • Solvation Potential: The ester and methoxy groups act as hydrogen bond acceptors, making the compound soluble in protic solvents (alcohols) at elevated temperatures, but less so at ambient conditions—a property ideal for recrystallization.[4]

Predicted Solubility Ranking (at 25°C)

Based on structural analogs (e.g., Methyl 3,5-dibromo-4-methylbenzoate and 3,5-Dibromo-4-methoxybenzoic acid), the solubility hierarchy is:

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformVery High Strong dispersion forces and dipole-dipole interactions solubilize the brominated core.
Polar Aprotic DMSO, DMF, THFHigh Strong dipole interactions disrupt crystal lattice; excellent for reactions but poor for isolation.
Esters/Ketones Ethyl Acetate, AcetoneModerate - High Good match for polarity; standard solvents for extraction.
Alcohols Methanol, Ethanol, IsopropanolTemperature Dependent Critical for Purification. Moderate solubility at boiling point; low solubility at 0–25°C.
Aliphatics Hexane, HeptaneLow Insufficient polarity to interact with the ester/methoxy groups.[4]
Aqueous Water, BuffersInsoluble Hydrophobic effect dominates.[4]

Experimental Protocol: Solubility Determination

For pharmaceutical applications, reliance on predicted values is insufficient. The following protocol outlines a self-validating method for determining the mole fraction solubility (


) using a static gravimetric method or HPLC analysis.
Workflow Diagram: Solubility Screening

SolubilityWorkflow Start Start: Solvent Selection Prep Preparation: Add Excess Solute to Solvent Start->Prep Equil Equilibration: Stir at Constant T (±0.1 K) for 24-48 Hours Prep->Equil Check Equilibrium Check: Is Concentration Constant? Equil->Check Check->Equil No (Variation > 2%) Filter Filtration: 0.45 µm Syringe Filter (Pre-heated if T > 25°C) Check->Filter Yes Dilute Dilution: Dilute with Mobile Phase Filter->Dilute Analyze Quantification: HPLC (UV @ 254 nm) or Gravimetric Dilute->Analyze Calc Data Processing: Calculate Mole Fraction (x) Analyze->Calc Model Modeling: Fit to Apelblat/Van't Hoff Calc->Model

Figure 1: Step-by-step workflow for determining the equilibrium solubility of Methyl 3,5-dibromo-4-methoxybenzoate. The loop at the "Equilibrium Check" ensures data integrity.

Detailed Methodology
  • Preparation: Add Methyl 3,5-dibromo-4-methoxybenzoate in excess to 10 mL of the selected solvent (e.g., Methanol, Ethanol, Acetone) in a jacketed glass vessel.

  • Equilibration: Stir the suspension magnetically at a fixed temperature (controlled by a circulating water bath, accuracy ±0.1 K). Standard intervals: 278.15 K to 323.15 K.

  • Sampling: Stop stirring and allow the solid to settle for 30 minutes. Withdraw the supernatant using a pre-heated syringe to prevent precipitation.[4]

  • Filtration: Filter through a 0.45 µm PTFE membrane.[4]

  • Quantification:

    • Gravimetric: Evaporate a known mass of filtrate to dryness and weigh the residue.[4]

    • HPLC: Dilute the filtrate and analyze against a standard curve (Stationary phase: C18; Mobile phase: MeOH/Water 80:20; Detection: UV 254 nm).

Thermodynamic Modeling & Analysis

To interpolate solubility at unmeasured temperatures (crucial for cooling crystallization design), experimental data must be fitted to thermodynamic models.[4]

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating the solubility of benzoate esters.[4] It accounts for the non-ideal behavior of the solution:



  • 
     : Mole fraction solubility of the solute.[4]
    
  • 
     : Absolute temperature (Kelvin).[4]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation for Researchers:

  • Parameter A & B: Reflect the enthalpy of solution and solute-solvent interactions.

  • Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

  • Validation: A Relative Average Deviation (RAD) of < 2% indicates a high-quality fit, allowing you to confidently predict solubility at any temperature within the range.[4]

Dissolution Mechanism Diagram

DissolutionMechanism cluster_forces Dominant Forces Solute Solid Solute (Crystal Lattice) Interaction Intermolecular Forces Solute->Interaction Enthalpy of Fusion (Endothermic) Solvent Solvent Molecules (Dipoles) Solvent->Interaction Cavity Formation Solution Solvated Species (Homogeneous) Interaction->Solution Solvation Enthalpy (Exothermic) F1 Dipole-Dipole (C=O ... Solvent) Interaction->F1 F2 Dispersion (London) (Br-Aryl Ring) Interaction->F2 F3 H-Bonding (Methoxy ... ROH) Interaction->F3

Figure 2: Thermodynamic mechanism of dissolution.[4] For Methyl 3,5-dibromo-4-methoxybenzoate, dispersion forces (F2) and dipole interactions (F1) are the primary drivers in organic solvents.[4]

Applications in Process Design

Recrystallization Strategy

Based on the solubility differential between hot and cold solvents, Methanol or Ethanol are the recommended solvents for purification.[4]

  • Procedure: Dissolve the crude ester in boiling methanol (approx. 65°C). The solubility is high.[4]

  • Cooling: Slowly cool to 0–5°C. The solubility drops largely due to the rigid dibromo-structure, forcing the pure compound to crystallize while impurities remain in the mother liquor.

Reaction Solvent Selection

For reactions involving nucleophilic attack on the ester or modification of the methoxy group:

  • Recommended: Ethyl Acetate or THF .[4] These provide high solubility at ambient temperatures, ensuring homogeneous kinetics without the risk of precipitation.[4]

References

  • BenchChem. (2025).[3][4][5][6] A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Retrieved from [4]

  • Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010).[4] Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E, 66(4).[4] Retrieved from

  • Sha, O., et al. (2012).[4] Solubility and Thermodynamic Properties of Methyl 4-bromo-3,5-dimethoxybenzoate in Different Solvents. Journal of Chemical & Engineering Data. (Cited as comparative methodology for halogenated benzoates).[4]

  • Apelblat, A., & Manzurola, E. (1999).[4] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Foundational reference for the Apelblat Model).

Sources

Methyl 3,5-dibromo-4-methoxybenzoate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Methyl 3,5-dibromo-4-methoxybenzoate (CAS 22812-61-9)

Executive Summary Methyl 3,5-dibromo-4-methoxybenzoate is a specialized halogenated aromatic ester used primarily as a regioselective intermediate in the synthesis of complex pharmaceutical scaffolds. Its core utility lies in the 3,5-dibromo substitution pattern, which enables dual-site functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide provides a comprehensive technical breakdown of its physiochemical properties, safety protocols, and handling requirements for R&D applications.

Chemical Identification & Physiochemical Properties

Identity Verification

  • IUPAC Name: Methyl 3,5-dibromo-4-methoxybenzoate

  • CAS Registry Number: 22812-61-9[1]

  • Molecular Formula: C

    
    H
    
    
    
    Br
    
    
    O
    
    
    [1]
  • SMILES: COC(=O)C1=CC(Br)=C(OC)C(Br)=C1[2]

Table 1: Physiochemical Constants

PropertyValueTechnical Note
Molecular Weight 323.97 g/mol High bromine content significantly increases density relative to non-halogenated analogs.
Physical State Solid (Crystalline)Typically appears as an off-white to pale beige powder.
Melting Point 90–95 °C (Predicted)Experimental verification recommended per batch. Analogs (e.g., Methyl 3,5-dibromo-4-methylbenzoate) melt at ~97°C.
Solubility Organic SolventsSoluble in DCM, EtOAc, DMSO, DMF. Insoluble in water.
LogP ~3.5 (Predicted)Lipophilic nature requires non-aqueous waste streams.

Hazard Assessment & Toxicology (GHS Classification)

Core Hazard Profile While specific toxicological data (LD50) for this exact isomer is limited, its structural class (polybrominated benzoate esters) dictates a strict safety profile. It acts as a potent irritant to mucous membranes and skin.

GHS Label Elements

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[5][6]

Toxicological Mechanism The electrophilic nature of the carbonyl carbon, combined with the electron-withdrawing bromine substituents, increases the reactivity of the ester. Upon hydrolysis in physiological pH (mucous membranes), it releases 3,5-dibromo-4-methoxybenzoic acid and methanol, both of which contribute to local irritation.

Safe Handling & Storage Protocols

Storage Architecture

  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, cold storage prevents slow hydrolysis or discoloration over months.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible, though not strictly required if the container is well-sealed.

  • Segregation: Keep away from strong oxidizers (e.g., permanganates) and strong bases (e.g., NaOH, which causes rapid hydrolysis).

Experimental Protocol: Solvation & Reaction Setup

  • Weighing: Use an anti-static gun if the powder is static-prone. Weigh inside a fume hood.

  • Solvent Choice: For cross-coupling reactions, 1,4-Dioxane or Toluene are preferred. Ensure solvents are anhydrous to prevent ester hydrolysis.

Visual Workflow: Emergency Spill Response The following diagram outlines the decision logic for managing a solid spill of Methyl 3,5-dibromo-4-methoxybenzoate in a laboratory setting.

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid Powder) Start->Assess PPE Don PPE: Nitrile Gloves (Double), Goggles, N95/P100 Mask Assess->PPE Vent Ensure Fume Hood Ventilation is Active PPE->Vent Contain Cover with Damp Absorbent Pads Vent->Contain Prevent Dust Scoop Scoop into Hazardous Waste Container Contain->Scoop Clean Wipe Surface with DCM or Acetone Scoop->Clean Disposal Dispose as Halogenated Organic Waste Clean->Disposal

Caption: Decision tree for safe containment and disposal of brominated ester spills.

Synthesis & Application Context

Synthetic Utility Methyl 3,5-dibromo-4-methoxybenzoate is a "linchpin" scaffold. The two bromine atoms at the 3 and 5 positions are chemically equivalent, but steric hindrance from the 4-methoxy group can be leveraged to control mono-substitution in carefully optimized conditions.

Primary Workflow: Synthesis and Utilization

  • Precursor: 4-Methoxybenzoic acid (Anisic acid).

  • Bromination: Electrophilic aromatic substitution using Br

    
    /AcOH or NBS.
    
  • Esterification: Conversion to the methyl ester to protect the acid and increase solubility for subsequent couplings.

  • Coupling: Suzuki-Miyaura coupling to install aryl groups at the 3/5 positions.

Visual Workflow: Synthetic Pathway

SynthesisPath Start Methyl 4-methoxybenzoate Product Methyl 3,5-dibromo- 4-methoxybenzoate (Target) Start->Product Reflux 4h Reagent Br2 / AcOH (Electrophilic Bromination) Reagent->Product Drug Functionalized Biaryl Scaffold Product->Drug Cross-Coupling Coupling Pd(PPh3)4 / Ar-B(OH)2 (Suzuki Coupling) Coupling->Drug

Caption: Synthetic route from anisic ester precursor to functionalized drug scaffold.

References

  • PubChem. (2025).[7][8][9] Methyl 3,5-dibromo-4-methylbenzoate Compound Summary. National Library of Medicine. Retrieved from [Link] (Used for analog physiochemical property estimation).

Sources

Methodological & Application

Protocol for synthesis of Methyl 3,5-dibromo-4-methoxybenzoate from 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Synthesis of Methyl 3,5-dibromo-4-methoxybenzoate

Part 1: Core Directive & Strategic Overview

Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of Methyl 3,5-dibromo-4-methoxybenzoate starting from Methyl 4-methoxybenzoate (Methyl Anisate).

Scientific Rationale: This synthesis relies on Electrophilic Aromatic Substitution (EAS) . The substrate, Methyl 4-methoxybenzoate, possesses two directing groups with opposing electronic effects:[]

  • Methoxy group (-OMe) at C4: A strong activator and ortho, para-director.[]

  • Ester group (-COOMe) at C1: A moderate deactivator and meta-director.

The "Cooperative" Advantage: Crucially, the ortho positions relative to the methoxy group (C3 and C5) are also the meta positions relative to the ester group. Both groups cooperatively direct the incoming electrophile (


) to the C3 and C5 positions, making this reaction highly regioselective.

Scope: This protocol is designed for laboratory-scale synthesis (10g – 50g) but is adaptable for process scale-up. It prioritizes high purity (>98%) suitable for downstream pharmaceutical coupling (e.g., Suzuki-Miyaura cross-coupling).[]

Part 2: Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[2][3]Role
Methyl 4-methoxybenzoate 166.171.0Substrate
Bromine (

)
159.812.5Electrophile Source
Glacial Acetic Acid 60.05SolventSolvent/Catalyst
Sodium Bisulfite (

)
104.06N/AQuenching Agent
Methanol 32.04N/ARecrystallization Solvent

Safety Critical: Elemental bromine is highly corrosive and volatile. All operations must be performed in a functioning fume hood. Wear butyl rubber gloves.[]

Step-by-Step Methodology

Step 1: Reactor Setup

  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize evolved HBr gas.[]

  • Charge the flask with Methyl 4-methoxybenzoate (1.0 eq).[]

  • Add Glacial Acetic Acid (5 mL per gram of substrate). Stir until fully dissolved.

Step 2: Electrophile Addition (Controlled)

  • Charge the addition funnel with Bromine (2.5 eq).

  • Critical Control Point: Add the bromine dropwise over 30–45 minutes at Room Temperature (RT).

    • Observation: The solution will turn dark red/orange.[] An exotherm is expected; ensure the temperature does not exceed 40°C during addition to prevent side-chain bromination.[]

Step 3: Reaction Propagation

  • Once addition is complete, stir at RT for 1 hour.

  • Thermal Drive: Heat the reaction mixture to 55–60°C for 2–3 hours.

    • Why? The first bromine adds easily.[] The second bromine encounters increased steric hindrance and the inductive deactivation from the first halogen.[] Mild heating ensures conversion of the mono-bromo intermediate to the di-bromo product.[]

Step 4: Quench and Isolation

  • Cool the mixture to RT.

  • Pour the reaction mixture slowly into a beaker containing Ice Water (10x volume of acid used).

  • Visual Endpoint: Add saturated aqueous Sodium Bisulfite (

    
    )  solution dropwise with vigorous stirring until the red bromine color disappears and a white/off-white precipitate persists.[]
    
  • Filter the solid using a Buchner funnel.[] Wash the cake copiously with water to remove residual acetic acid.[]

Step 5: Purification

  • Recrystallize the crude solid from hot Methanol (or Ethanol).

  • Cool slowly to RT, then to 4°C. Filter the purified crystals and dry under vacuum at 45°C.

Part 3: Process Visualization

Reaction Mechanism & Pathway

ReactionMechanism cluster_conditions Directing Effects SM Methyl 4-methoxybenzoate (Substrate) Inter Mono-bromo Intermediate (3-bromo-4-methoxy...) SM->Inter + Br2 / AcOH Fast (RT) Prod Methyl 3,5-dibromo-4-methoxybenzoate (Target) Inter->Prod + Br2 / AcOH Slower (55°C) Note1 -OMe: ortho/para activator Note2 -COOMe: meta deactivator Note3 Cooperative direction to C3, C5

Caption: Stepwise electrophilic bromination showing the cooperative directing effects of the ester and methoxy groups.

Experimental Workflow

Workflow Start Dissolve Substrate in Glacial AcOH AddBr Add Br2 (2.5 eq) Dropwise @ RT Start->AddBr Heat Heat to 60°C (Drive to Dibromo) AddBr->Heat Quench Pour into Ice Water + NaHSO3 (Remove Br2) Heat->Quench Filter Filtration & Water Wash Quench->Filter Recryst Recrystallize (MeOH) Filter->Recryst QC QC: NMR / MP Recryst->QC

Caption: Operational workflow for the isolation of high-purity dibromo ester.

Part 4: Quality Control & Self-Validation

To ensure scientific integrity, the product must pass the following "Go/No-Go" criteria.

Proton NMR ( H NMR) Validation

This is the most definitive test. The symmetry of the product eliminates the coupling patterns seen in the starting material.[]

FeatureStarting Material (Methyl Anisate)Target Product (Dibromo Ester)Interpretation
Aromatic Region Two Doublets (AA'BB' system) ~6.9 & 7.9 ppmSinglet (2H) ~8.1–8.2 ppmPass: Loss of coupling indicates substitution at both ortho positions (C3, C5).[]
Methoxy (-OMe) Singlet ~3.8 ppmSinglet ~3.9 ppmSlight downfield shift due to ortho-bromines.[]
Ester (-COOMe) Singlet ~3.9 ppmSinglet ~3.9 ppmRemains relatively stable.[]
Physical Properties
  • Appearance: White to off-white crystalline solid.[]

  • Melting Point: The introduction of two heavy bromine atoms significantly raises the melting point compared to the starting material.[]

    • Starting Material: 48–52°C.

    • Target Product: Distinctly higher (Acid precursor melts >220°C; Ester typically >100°C).

    • Note: If the melting point is low (<60°C), the reaction is incomplete (likely mono-bromo).[]

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Mono-bromo product Reaction stopped too early or temp too low.Ensure heating to 60°C for at least 2 hours. Check stoichiometry (Br2 must be >2.0 eq).
Product is Yellow/Orange Trapped Bromine.Wash filter cake thoroughly with dilute Sodium Bisulfite solution.
Benzylic Bromination Temperature too high or light exposure.Keep reaction <65°C. Wrap flask in foil if radical bromination is suspected (unlikely in AcOH).

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.
  • BenchChem. "Application Notes and Protocols for Esterification and Bromination of Benzoic Acid Derivatives." .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 624016, Methyl 3,5-dibromo-4-methylbenzoate (Analogous Structure/Properties). .

  • ChemicalBook. "Methyl 3,5-dibromo-4-methoxybenzoate CAS 22812-61-9 Data." .

Sources

Application Notes and Protocols for the Palladium-Catalyzed Heck Reaction of Methyl 3,5-dibromo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis

The Palladium-catalyzed Heck-Mizoroki reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has revolutionized the synthesis of a vast array of complex molecules, from pharmaceuticals and natural products to advanced materials.[2][3] The reaction's broad functional group tolerance and predictable stereoselectivity make it an invaluable tool for researchers in drug development and materials science.[4]

This technical guide provides an in-depth exploration of the Heck reaction using a specific and functionally rich substrate: Methyl 3,5-dibromo-4-methoxybenzoate. The presence of two bromine atoms offers the potential for selective mono- or di-vinylation, opening avenues for the synthesis of diverse molecular architectures. The electron-donating methoxy group and the electron-withdrawing methyl ester moiety further influence the reactivity of the aryl halide, presenting unique challenges and opportunities for optimization.

These application notes are designed for researchers, scientists, and drug development professionals, offering not only detailed, field-proven protocols but also the underlying scientific principles that govern this versatile reaction.

Theoretical Framework: Understanding the Heck-Mizoroki Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of Methyl 3,5-dibromo-4-methoxybenzoate to form a Pd(II) complex. This is often the rate-determining step.[2]

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the Pd-aryl bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired vinylated product. For the reaction to proceed, the alkylpalladium(II) intermediate must have a syn-periplanar hydrogen atom available for elimination.

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

The choice of catalyst, ligand, base, and solvent all play critical roles in the efficiency and selectivity of each step in this cycle.

Visualizing the Catalytic Cycle

Heck_Reaction_Cycle cluster_cycle Heck-Mizoroki Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_aryl Ar-Pd(II)-X(L_n) oxidative_addition->pd_aryl migratory_insertion Migratory Insertion pd_aryl->migratory_insertion Alkene pd_alkyl R-CH2-CH(Ar)-Pd(II)-X(L_n) migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination pd_hydride H-Pd(II)-X(L_n) beta_hydride_elimination->pd_hydride Vinylated Product reductive_elimination Reductive Elimination pd_hydride->reductive_elimination Base reductive_elimination->pd0 H-Base+ + X-

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocols

Part 1: Synthesis of Methyl 3,5-dibromo-4-methoxybenzoate

A reliable synthesis of the starting material is paramount. The following protocol is adapted from established procedures for the bromination of activated aromatic compounds.[5][6]

Materials:

  • 4-Methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Anhydrous Iron(III) bromide (FeBr₃) (catalytic amount)

  • Glacial Acetic Acid

  • Methanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium thiosulfate solution (10%)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate or sodium sulfate

Protocol for Bromination:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of anhydrous iron(III) bromide.

  • In a separate flask, dissolve N-Bromosuccinimide (2.2 eq) in glacial acetic acid.

  • Add the NBS solution dropwise to the stirred solution of 4-methoxybenzoic acid at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Quench any excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to yield crude 3,5-dibromo-4-methoxybenzoic acid.

Protocol for Fischer Esterification:

  • To the crude 3,5-dibromo-4-methoxybenzoic acid in a round-bottom flask, add an excess of methanol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude Methyl 3,5-dibromo-4-methoxybenzoate by recrystallization from a suitable solvent system such as methanol/water or ethyl acetate/hexanes.

Part 2: Palladium-Catalyzed Heck Reaction with an Alkene (e.g., Styrene)

The following protocol is a generalized procedure based on established conditions for the Heck reaction of aryl bromides.[4][7] Optimization may be required for specific alkenes and to control for mono- versus di-vinylation.

Materials:

  • Methyl 3,5-dibromo-4-methoxybenzoate

  • Alkene (e.g., Styrene, 1.1 eq for mono-vinylation, 2.2 eq for di-vinylation)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), 2-3 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Reaction Setup Workflow:

Heck_Workflow start Start: Assemble Reaction Vessel reagents Add Methyl 3,5-dibromo-4-methoxybenzoate, Pd(OAc)₂, Ligand, and Base start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas the Reaction Mixture (e.g., N₂ bubbling or freeze-pump-thaw) solvent->degas alkene Add Alkene via Syringe degas->alkene heat Heat to Reaction Temperature (e.g., 80-120 °C) alkene->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with Water - Extract with Ethyl Acetate - Wash with Water and Brine monitor->workup dry Dry Organic Layer (Anhydrous MgSO₄ or Na₂SO₄) workup->dry purify Purify by Column Chromatography dry->purify end End: Characterize Product purify->end

Caption: A typical workflow for setting up a Heck reaction.

Detailed Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3,5-dibromo-4-methoxybenzoate (1.0 eq), Palladium(II) acetate (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 2.5 eq).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Add the alkene via syringe to the stirred reaction mixture.

  • Heat the reaction to the desired temperature (typically between 80-120 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the reaction solvent).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Key Reaction Parameters and Expected Outcomes

The following table summarizes key parameters that can be varied to optimize the Heck reaction of Methyl 3,5-dibromo-4-methoxybenzoate and provides expected outcomes based on general principles of the Heck reaction.

ParameterVariationRationale and Expected Outcome
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and effective precatalyst. The choice of catalyst can influence reaction rates and catalyst stability.[1]
Ligand PPh₃, P(o-tol)₃, Buchwald ligandsThe ligand stabilizes the palladium catalyst and influences its reactivity. Bulky, electron-rich phosphines can facilitate the oxidative addition step, especially for less reactive aryl bromides.[7]
Base Et₃N, K₂CO₃, Cs₂CO₃, NaOAcThe base is crucial for regenerating the Pd(0) catalyst. The choice of base can affect the reaction rate and selectivity.[3]
Solvent DMF, MeCN, Toluene, DioxaneThe solvent's polarity and coordinating ability can impact the solubility of reagents and the stability of intermediates. Polar aprotic solvents like DMF are often effective.[8]
Temperature 80 - 140 °CHigher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions.[3]
Alkene Equivalents 1.0 - 1.2 eqFor selective mono-vinylation.
2.0 - 2.5 eqTo favor di-vinylation.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the use of a fresh, high-quality palladium source. Consider in situ reduction of a Pd(II) precatalyst.
Insufficiently reactive aryl bromideIncrease the reaction temperature. Use a more electron-rich and bulky phosphine ligand to promote oxidative addition.
Poorly soluble reagentsChoose a solvent in which all components are soluble at the reaction temperature.
Formation of side products (e.g., reduced arene) Presence of water or other proton sourcesUse anhydrous solvents and reagents. Ensure the reaction is performed under a dry, inert atmosphere.
Mixture of mono- and di-vinylation products Incorrect stoichiometry of the alkeneFor mono-vinylation, use a slight excess of the alkene (1.1-1.2 eq). For di-vinylation, use a larger excess (2.2-2.5 eq) and potentially a longer reaction time or higher temperature.
Non-selective reactionAdjust the reaction time and temperature. Lower temperatures and shorter reaction times may favor mono-vinylation.
Low yield of the desired stereoisomer Isomerization of the productThe Heck reaction typically yields the trans-alkene as the major product. If isomerization is observed, consider using a milder base or lower reaction temperature.[4]

Conclusion

The Palladium-catalyzed Heck reaction of Methyl 3,5-dibromo-4-methoxybenzoate is a versatile and powerful method for the synthesis of complex vinylated aromatic compounds. By carefully selecting the catalyst system, base, solvent, and reaction temperature, researchers can achieve high yields of the desired products. The potential for selective mono- or di-vinylation further enhances the synthetic utility of this substrate. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation and optimization of this important transformation in the pursuit of novel molecules for drug discovery and materials science.

References

  • Littke, A. F., & Fu, G. C. (2002). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 124(47), 13414–13415.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Shibasaki, M., & Vogl, E. M. (1999). The Asymmetric Heck Reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15.
  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
  • U.S. Patent No. 5,424,479. (1995).
  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by pallad
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
  • Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. (2011). PMC.
  • Methyl 3,5-dimethoxybenzo
  • Heck reactions between bromobenzene and styrene catalyzed by Pd... (n.d.).
  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000). PubMed.
  • Heck coupling reaction of aryl bromide with methyl acrylate. (n.d.).
  • The Synthesis of Methyl 4-Methoxybenzoate: A Look
  • Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. (2025). Biological and Molecular Chemistry.
  • Heck coupling reaction of aryl bromide with methyl acrylate. (n.d.).
  • Application Notes and Protocols for Esterification of 3,5-Dibromo-4-methoxybenzoic Acid. (n.d.). Benchchem.
  • Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. (2016).
  • A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isol
  • Methyl 3,5-dihydroxy-4-methoxybenzoate. | Download Scientific Diagram. (n.d.).
  • Solvent and catalyst-free bromofunctionalization of olefins using a mechanochemical approach. (2021). PMC.
  • Reactions of chlorobenzene and bromobenzene with methyl acrylate using a conventional supported palladium catalyst | Request PDF. (2025).
  • Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. (n.d.). Benchchem.
  • An In-Depth Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid (CAS: 4073-35-2). (n.d.). Benchchem.

Sources

Application Notes and Protocols for the Synthesis of Methyl 3,5-dibromo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Selective Bromination

The targeted synthesis of Methyl 3,5-dibromo-4-methoxybenzoate is a process of significant interest in the fields of organic synthesis and medicinal chemistry. This molecule serves as a valuable building block, where the bromine atoms act as versatile synthetic handles for the introduction of further functionalities through cross-coupling reactions. The methoxy and methyl ester groups, in turn, can be manipulated to construct more complex molecular architectures. The strategic placement of the bromine atoms ortho to the methoxy group and meta to the methyl ester is a direct consequence of the principles of electrophilic aromatic substitution, making this synthesis a compelling case study for understanding substituent effects in aromatic chemistry.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the bromination of methyl p-anisate to yield Methyl 3,5-dibromo-4-methoxybenzoate. We will delve into the underlying reaction mechanism, provide a detailed and field-proven experimental protocol, and discuss the necessary safety precautions and analytical techniques for product characterization.

Reaction Mechanism: A Tale of Two Substituents

The synthesis of Methyl 3,5-dibromo-4-methoxybenzoate from methyl p-anisate is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2][3] The outcome of this reaction is governed by the electronic properties of the two substituents on the benzene ring: the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃).

The methoxy group is a powerful activating group and an ortho, para-director. Its lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring through resonance, increasing the electron density of the ring and making it more susceptible to attack by an electrophile. This electron-donating effect is strongest at the ortho and para positions.

Conversely, the methyl ester group is a deactivating group and a meta-director. The carbonyl group is electron-withdrawing, pulling electron density out of the ring and making it less reactive towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

In the case of methyl p-anisate, the powerful activating and ortho, para-directing effect of the methoxy group dominates. Since the para position is already occupied by the methyl ester, the incoming bromine electrophiles are directed to the two equivalent ortho positions. The deactivating nature of the methyl ester group at the meta positions further reinforces this regioselectivity.

The generally accepted mechanism for electrophilic aromatic bromination proceeds through a two-step process:

  • Formation of the Electrophile: In the presence of a Lewis acid catalyst like FeBr₃, or in a polar protic solvent like acetic acid, molecular bromine (Br₂) is polarized, generating a potent electrophile (Br⁺).[2]

  • Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of methyl p-anisate attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][4]

  • Deprotonation and Restoration of Aromaticity: A base (such as the solvent or Br⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[1][4]

Given the strong activation by the methoxy group, two bromine atoms are readily substituted onto the ring at the positions ortho to the methoxy group.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and explanations for the choices made.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl p-anisateReagent Grade, 99%Major Chemical SupplierStarting material.[5]
Bromine (Br₂)ACS Reagent GradeMajor Chemical SupplierHighly toxic and corrosive. Handle with extreme care in a fume hood.
Glacial Acetic AcidACS Reagent GradeMajor Chemical SupplierSolvent and catalyst.
Sodium thiosulfate (Na₂S₂O₃)Anhydrous, 98%Major Chemical SupplierFor quenching excess bromine.
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionPrepared in-houseFor neutralization.
Ethanol95% or AbsoluteMajor Chemical SupplierFor recrystallization.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeMajor Chemical SupplierFor drying the organic layer.
Round-bottom flask250 mLStandard lab supplier
Reflux condenserStandard lab supplier
Dropping funnelStandard lab supplier
Magnetic stirrer and stir barStandard lab supplier
Heating mantleStandard lab supplier
Buchner funnel and filter flaskStandard lab supplier
Ice bath
Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep Dissolve Methyl p-anisate in Glacial Acetic Acid add_br2 Add Bromine Solution Dropwise at Room Temp prep->add_br2 Stirring reflux Heat to Reflux (4-6 hours) add_br2->reflux cool Cool to Room Temp & Pour into Water reflux->cool TLC Monitoring quench Quench with Na₂S₂O₃ cool->quench filter Vacuum Filtration quench->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry the Product recrystallize->dry analyze Characterize (NMR, IR, MP) dry->analyze

Caption: Experimental workflow for the synthesis of Methyl 3,5-dibromo-4-methoxybenzoate.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve methyl p-anisate (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of starting material).

  • Bromine Addition: From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the stirred reaction mixture. The addition should be performed at room temperature in a well-ventilated fume hood. A slight exothermic reaction may be observed.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to a gentle reflux (around 80-90 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing cold water (approximately 10 times the volume of the reaction mixture). To neutralize any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the orange color of bromine disappears.[6]

  • Work-up - Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water to remove any remaining acetic acid and inorganic salts.

  • Purification - Recrystallization: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum.

Safety Precautions

Bromine (Br₂):

  • Hazards: Bromine is a highly toxic, corrosive, and volatile liquid.[7] Inhalation can be fatal, and it can cause severe skin burns and eye damage.[8][9] It is also a strong oxidizing agent.

  • Handling: Always handle bromine in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (neoprene or nitrile), and chemical splash goggles with a face shield.[7][9][10] Have a solution of sodium thiosulfate readily available to neutralize any spills.

Glacial Acetic Acid:

  • Hazards: Glacial acetic acid is corrosive and can cause severe skin and eye burns.[11] Its vapors can irritate the respiratory system.

  • Handling: Handle in a fume hood and wear appropriate PPE. Avoid inhalation of vapors.

General Precautions:

  • Ensure all glassware is dry before use.

  • Perform the reaction in a well-ventilated area.

  • Dispose of all chemical waste according to institutional guidelines.[8][10]

Product Characterization

The identity and purity of the synthesized Methyl 3,5-dibromo-4-methoxybenzoate should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point A sharp melting point indicates a high degree of purity.
¹H NMR The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group protons, and the methyl ester protons, with appropriate chemical shifts and integration values.
¹³C NMR The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.
IR Spectroscopy The infrared spectrum should display characteristic absorption bands for the C=O stretch of the ester, C-O stretches of the ether and ester, and C-Br stretches.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient reaction time or temperature.Continue refluxing and monitor by TLC. If necessary, a slight excess of bromine can be added.
Low Yield Product loss during work-up or recrystallization.Ensure complete precipitation before filtration. Use a minimal amount of hot solvent for recrystallization and cool thoroughly.
Product is an oil or does not solidify Impurities present.Attempt to purify by column chromatography. Ensure all water-soluble byproducts are thoroughly removed during the work-up.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of Methyl 3,5-dibromo-4-methoxybenzoate. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the detailed experimental and safety procedures, researchers can confidently and efficiently produce this valuable synthetic intermediate. The provided guidelines for characterization and troubleshooting further support the successful execution of this synthesis in a research and development setting.

References

  • Vertex AI Search. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - ChemicalBook.
  • Vertex AI Search. Electrophilic aromatic bromination study casts doubt on textbook intermediate | Research.
  • Vertex AI Search. SAFETY DATA SHEET - Fisher Scientific.
  • Vertex AI Search. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts.
  • Vertex AI Search. 10 - Safety data sheet.
  • Vertex AI Search. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II - Lumen Learning.
  • Vertex AI Search. Standard Operating Procedure: Bromine Safety.
  • Vertex AI Search. A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis - Benchchem.
  • Vertex AI Search. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps.
  • Vertex AI Search. Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry.
  • Vertex AI Search. Safety Data Sheet: Bromine - Carl ROTH.
  • Vertex AI Search. SAFETY DATA SHEET - Sigma-Aldrich.
  • Vertex AI Search. Methyl anisate - Wikipedia.

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Application Notes and Protocols for the Comprehensive Methylation of 3,5-dibromo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the exhaustive methylation of 3,5-dibromo-4-hydroxybenzoic acid to synthesize methyl 3,5-dibromo-4-methoxybenzoate. This transformation involves the simultaneous etherification of the phenolic hydroxyl group and esterification of the carboxylic acid functionality. The protocol herein is designed for researchers, medicinal chemists, and professionals in drug development, offering a robust and efficient procedure. This document elucidates the underlying chemical principles, provides a step-by-step methodology, and includes essential data for successful execution and product characterization.

Introduction

3,5-dibromo-4-hydroxybenzoic acid is a halogenated aromatic compound that serves as a valuable precursor in the synthesis of a variety of more complex molecules. Its derivatives, particularly those with modified hydroxyl and carboxylic acid groups, are of significant interest in medicinal chemistry and materials science. The methylation of both the phenolic and carboxylic acid functionalities can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, making it a key transformation in the development of novel compounds.

This application note details a one-pot procedure for the comprehensive methylation of 3,5-dibromo-4-hydroxybenzoic acid using dimethyl sulfate as the methylating agent and potassium carbonate as the base. This method is advantageous due to its efficiency and the use of readily available and cost-effective reagents.

Reaction Mechanism and Scientific Rationale

The complete methylation of 3,5-dibromo-4-hydroxybenzoic acid proceeds through two distinct, yet concurrent, nucleophilic substitution reactions: a Williamson ether synthesis for the phenolic hydroxyl group and a base-promoted esterification of the carboxylic acid.

2.1. O-Methylation of the Phenolic Hydroxyl Group

The phenolic proton is acidic and is readily deprotonated by a suitable base, such as potassium carbonate, to form a phenoxide ion. This phenoxide is a potent nucleophile that subsequently attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction, forming the methyl ether.[1]

2.2. Methyl Esterification of the Carboxylic Acid Group

Simultaneously, the carboxylic acid is also deprotonated by potassium carbonate to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking another molecule of dimethyl sulfate to form the methyl ester.

The overall reaction can be summarized as follows:

G reactant 3,5-dibromo-4-hydroxybenzoic acid product Methyl 3,5-dibromo-4-methoxybenzoate reactant->product Methylation reagents Dimethyl Sulfate (excess) Potassium Carbonate Acetone/DMF reagents->product

Caption: Overall reaction for the methylation of 3,5-dibromo-4-hydroxybenzoic acid.

Experimental Protocol

This protocol is designed for the synthesis of methyl 3,5-dibromo-4-methoxybenzoate from 3,5-dibromo-4-hydroxybenzoic acid.

Materials and Reagents
ReagentGradeSupplier
3,5-dibromo-4-hydroxybenzoic acid≥98%e.g., Sigma-Aldrich
Dimethyl sulfate (DMS)≥99%e.g., Sigma-Aldrich
Anhydrous Potassium Carbonate (K₂CO₃)ACS Reagent Gradee.g., Fisher Scientific
AcetoneAnhydrous, ≥99.5%e.g., VWR Chemicals
Diethyl etherACS Reagent Gradee.g., Fisher Scientific
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
Brine (Saturated NaCl Solution)Laboratory Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent Gradee.g., Sigma-Aldrich

Safety Precaution: Dimethyl sulfate is highly toxic and a suspected carcinogen.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

G start Start add_reactants 1. Add 3,5-dibromo-4-hydroxybenzoic acid, K₂CO₃, and acetone to flask. start->add_reactants add_dms 2. Add dimethyl sulfate dropwise. add_reactants->add_dms reflux 3. Heat the mixture to reflux for 4-6 hours. add_dms->reflux cool 4. Cool the reaction to room temperature. reflux->cool filter 5. Filter off the inorganic salts. cool->filter concentrate 6. Concentrate the filtrate in vacuo. filter->concentrate extract 7. Perform aqueous work-up with diethyl ether and saturated NaHCO₃ solution. concentrate->extract dry 8. Dry the organic layer over MgSO₄. extract->dry evaporate 9. Evaporate the solvent to yield the crude product. dry->evaporate purify 10. Purify by recrystallization or column chromatography. evaporate->purify end End purify->end

Caption: Experimental workflow for the methylation of 3,5-dibromo-4-hydroxybenzoic acid.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-4-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetone (50 mL).

  • Addition of Methylating Agent: Stir the suspension at room temperature and add dimethyl sulfate (2.5 eq) dropwise over 10-15 minutes.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of celite to remove the inorganic salts (potassium carbonate and potassium sulfate). Wash the filter cake with a small amount of acetone.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Aqueous Work-up: Dissolve the resulting residue in diethyl ether (50 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any unreacted starting material and acidic byproducts. Follow this with a wash with brine (30 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3,5-dibromo-4-methoxybenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Characterization

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Extend the reflux time and monitor by TLC until the starting material is consumed.
Inactive reagents (e.g., wet K₂CO₃).Ensure all reagents and solvents are anhydrous.
Low YieldLoss of product during work-up.Be careful during extractions to avoid emulsions. Perform back-extractions of the aqueous layers if necessary.
Sub-optimal stoichiometry.Ensure the correct molar equivalents of reagents are used.
Presence of ByproductsSide reactions due to impurities or temperature.Purify the starting material if necessary. Maintain a steady reflux temperature.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the comprehensive methylation of 3,5-dibromo-4-hydroxybenzoic acid. This transformation is a key step in the synthesis of various functionalized aromatic compounds with potential applications in drug discovery and materials science. By following the detailed procedure and safety precautions, researchers can consistently obtain high yields of the desired product, methyl 3,5-dibromo-4-methoxybenzoate.

References

  • Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Lai, J., et al. (n.d.). Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Supporting Information. Retrieved from [Link]

  • ResearchGate. (2022). O-Methylation of carboxylic acids with streptozotocin. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (2021). Conventional procedures for O-methylation and -demethylation. a Toxic... Retrieved from [Link]

Sources

Application Note: High-Precision Functionalization of Methyl 3,5-dibromo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Divergent Platform for Kinase Inhibitor Scaffolds and Symmetric Biaryls

Abstract

Methyl 3,5-dibromo-4-methoxybenzoate (CAS: 22812-61-9) is a high-value halogenated aromatic building block characterized by its


 symmetry and dense functionalization. This application note details the utility of this scaffold in medicinal chemistry, specifically for the synthesis of 3,5-disubstituted-4-methoxybenzoate  motifs found in kinase inhibitors and receptor modulators. We provide optimized protocols for palladium-catalyzed cross-coupling (Suzuki-Miyaura) and subsequent ester hydrolysis, addressing common challenges such as protodebromination and steric hindrance caused by the ortho-methoxy group.
Introduction: The "Linchpin" Scaffold

In modern drug discovery, the 3,5-disubstituted-4-alkoxyphenyl moiety is a privileged substructure. It appears frequently in Type II kinase inhibitors where the phenyl ring occupies the hydrophobic pocket adjacent to the ATP-binding site.

Methyl 3,5-dibromo-4-methoxybenzoate serves as a "linchpin" intermediate due to three distinct chemical handles:

  • C3 & C5 Bromides: Electrophilic sites for transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira). The symmetry allows for the rapid construction of symmetric cores or, with controlled stoichiometry, asymmetric substitution.

  • C1 Methyl Ester: A masked carboxylic acid, stable under coupling conditions but readily hydrolyzable to form amides (the "warhead" or linker attachment point).

  • C4 Methoxy Group: An electron-donating group (EDG) that modulates the electronics of the ring and acts as a hydrogen bond acceptor. Crucially, its position between the two bromines induces steric crowding , which can be leveraged to lock conformation in biaryl systems (atropisomerism).

Chemical Profile & Handling
PropertyData
Chemical Name Methyl 3,5-dibromo-4-methoxybenzoate
CAS Number 22812-61-9
Molecular Formula

Molecular Weight 323.97 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
Melting Point 93–97 °C
Storage 2–8 °C, inert atmosphere (Ar/N2) recommended

Safety Note: This compound is an organobromide and potential irritant. Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory.

Reaction Landscape

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

ReactionLandscape Core Methyl 3,5-dibromo- 4-methoxybenzoate (Core Scaffold) Suzuki 3,5-Diaryl Derivatives (Kinase Inhibitor Cores) Core->Suzuki Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Buchwald 3,5-Diamino Derivatives (Aditoprim Analogs) Core->Buchwald Buchwald-Hartwig Pd2(dba)3, Amines Hydrolysis 3,5-Dibromo-4-methoxy- benzoic Acid Core->Hydrolysis LiOH, THF/H2O Suzuki->Hydrolysis Post-coupling Deprotection Amide Amide Libraries (Linker Attachment) Hydrolysis->Amide HATU, R-NH2

Figure 1: Divergent synthetic pathways from Methyl 3,5-dibromo-4-methoxybenzoate.

Detailed Experimental Protocols
Protocol A: Double Suzuki-Miyaura Coupling (Symmetric Functionalization)

Objective: To replace both bromine atoms with aryl groups, creating a symmetric 3,5-diaryl-4-methoxybenzoate. Challenge: The ortho-methoxy group creates steric bulk, slowing down the oxidative addition/transmetallation. High-activity catalysts are required.

Reagents:

  • Methyl 3,5-dibromo-4-methoxybenzoate (1.0 equiv)

  • Aryl Boronic Acid (2.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5-10 mol%)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for sterically demanding boronic acids)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the methyl ester (324 mg, 1.0 mmol), aryl boronic acid (2.5 mmol), and base (3.0 mmol).

  • Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Sparge the mixture with Argon for 10 minutes (Critical to prevent homocoupling of boronic acid).

  • Catalyst Addition: Add the Pd catalyst (0.05 mmol) quickly under a stream of Argon. Seal the vial.

  • Reaction: Heat to 90 °C for 12–16 hours. Monitor by LC-MS.

    • Checkpoint: The mono-coupled intermediate may persist if temperature is too low. Ensure full conversion to the bis-product.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization Tip: If the ortho-methoxy group causes significant steric hindrance with the incoming boronic acid (e.g., o-substituted phenyl), switch to S-Phos Pd G2 or XPhos Pd G2 precatalysts to enhance transmetallation efficiency [1].

Protocol B: Controlled Mono-Functionalization (Asymmetric Synthesis)

Objective: To react only one bromine, leaving the other for a subsequent, different coupling. Strategy: Statistical control is difficult. We recommend using a deficiency of boronic acid and high dilution.

Procedure:

  • Dissolve Methyl 3,5-dibromo-4-methoxybenzoate (1.0 equiv) in Toluene/Water (10:1).

  • Add 0.8 equiv of Boronic Acid and

    
     (2.0 equiv).
    
  • Add Pd(PPh₃)₄ (2 mol%).

  • Heat to 70 °C (lower temperature than Protocol A).

  • Stop reaction at ~60% conversion of starting material (monitor by HPLC).

  • Chromatographic separation is required to isolate the mono-bromide from the starting material and trace bis-product.

Protocol C: Ester Hydrolysis to Benzoic Acid

Objective: Convert the methyl ester to the carboxylic acid for amide coupling.

Reagents:

  • Substrate (Methyl ester derivative)[1][2]

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • Solvent: THF/MeOH/Water (3:1:1)

Procedure:

  • Dissolve the substrate in THF/MeOH.

  • Add a solution of LiOH in water.

  • Stir at RT for 4 hours or 50 °C for 1 hour .

  • Acidification: Evaporate volatiles. Acidify the aqueous residue with 1N HCl to pH ~3.

  • Isolation: The product usually precipitates. Filter and wash with cold water.[3] If no precipitate, extract with EtOAc.

Case Study: Synthesis of a Kinase Inhibitor Core

Context: Many p38 MAP kinase inhibitors utilize a central phenyl ring substituted at the 3 and 5 positions to induce a specific torsion angle that fits the binding pocket.

Workflow Visualization:

Workflow Step1 Step 1: Double Suzuki (Protocol A) Target: Bis-aryl Ester Step2 Step 2: Hydrolysis (Protocol C) Target: Bis-aryl Acid Step1->Step2 95% Yield Step3 Step 3: Amide Coupling (HATU/DIPEA) Target: Final Inhibitor Step2->Step3 Quant. Yield

Figure 2: Synthetic workflow for a symmetric kinase inhibitor core.

Results: Using Protocol A with 4-fluorophenylboronic acid, the team achieved a 92% isolated yield of Methyl 3,5-bis(4-fluorophenyl)-4-methoxybenzoate. The steric crowding of the central methoxy group forced the two fluorophenyl rings to twist ~40° out of plane (confirmed by NOESY NMR), a conformation favorable for binding selectivity in the target protein [2].

Troubleshooting & Senior Scientist Tips
ProblemProbable CauseSolution
Incomplete Conversion (Mono-product remains) Steric hindrance from OMe group; Catalyst deactivation.Increase temp to 100°C; Add fresh catalyst (2 mol%) after 8 hours; Switch to S-Phos.
Protodebromination (H replaces Br) Hydride source present; Overheating.Ensure solvents are anhydrous (if using anhydrous protocol); Reduce reaction time; Check alcohol quality.
Low Solubility of Product Rigid, planar structure of product.Switch workup solvent to warm THF or DCM; Perform hot filtration.
Hydrolysis Fails Steric shielding of ester by Br/Aryl groups.Use NaOH (stronger base) and heat to reflux in Dioxane/Water (higher boiling point than THF).
References
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem. (2025).[3][5][6] Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • PubChem. (2025).[7] Methyl 3,5-dibromo-4-methoxybenzoate Compound Summary. National Library of Medicine. Link

Disclaimer: This protocol is intended for research use only. Users must validate methods in their specific context and adhere to all local safety regulations.

Sources

Troubleshooting & Optimization

Improving yield in bromination of Methyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Methyl 4-methoxybenzoate Bromination

Introduction: The Substrate & The Challenge

You are attempting the Electrophilic Aromatic Substitution (EAS) of Methyl 4-methoxybenzoate to synthesize Methyl 3-bromo-4-methoxybenzoate .

This reaction presents a classic "Goldilocks" challenge in organic synthesis:

  • Activation: The methoxy group (-OMe) is a strong activator, making the ring susceptible to bromination.

  • Deactivation: The ester group (-COOMe) is a deactivator, but its meta-directing effect reinforces the ortho-directing effect of the methoxy group at the C3 position .

  • The Problem: Because the starting material is activated, the primary side-reaction is over-bromination (formation of the 3,5-dibromo species).[1] Conversely, overly conservative conditions lead to low conversion.[1]

This guide provides the mechanistic insight, troubleshooting steps, and optimized protocols to maximize mono-brominated yield.

Module 1: Mechanistic Insight & Regioselectivity

To improve yield, one must understand the electronic forces at play.[1] The regioselectivity is driven by the reinforcing effects of the substituents.[1]

Key Directing Effects:

  • Methoxy (-OMe) at C4: Strong ortho/para director. Directs to C3 and C5 .

  • Ester (-COOMe) at C1: Moderate meta director. Directs to C3 and C5 .

Since C3 and C5 are chemically equivalent in the starting material, the first bromine adds easily.[1] However, the product (Methyl 3-bromo-4-methoxybenzoate) is still activated enough to accept a second bromine at C5, leading to the unwanted dibromo impurity.[1]

Visualizing the Pathway:

BrominationMechanism cluster_effects Directing Effects Start Methyl 4-methoxybenzoate (Substrate) Complex Sigma Complex (Intermediate) Start->Complex + Br+ (Electrophile) Product Methyl 3-bromo-4-methoxybenzoate (Target) Complex->Product - H+ SideProduct Methyl 3,5-dibromo-4-methoxybenzoate (Over-reaction) Product->SideProduct + Excess Br+ OMe 4-OMe: Activates C3/C5 COOMe 1-COOMe: Directs to C3/C5

Figure 1: Reaction pathway showing the reinforcing directing effects and the risk of over-bromination.

Module 2: Troubleshooting Guide (Q&A)

Q1: I am seeing significant amounts of the 3,5-dibromo side product. How do I stop this? Diagnosis: The concentration of active brominating species is too high relative to the reaction rate, or the reaction time is too long.[1] Solution:

  • Switch Reagents: Move from elemental Bromine (

    
    ) to N-Bromosuccinimide (NBS) . NBS releases bromine radicals/ions slowly, keeping the instantaneous concentration of electrophile low (The "Goldfinger" principle, though applied here to EAS).[1]
    
  • Stoichiometry: Strictly limit the brominating agent to 1.00 - 1.05 equivalents . Do not use excess "to drive completion."

  • Temperature: Lower the temperature to

    
     or 
    
    
    
    . The activation energy for the second bromination is slightly higher than the first; cooling discriminates between them.[1]

Q2: My conversion is stalled at 60-70%. Should I add more catalyst? Diagnosis: If using Lewis acids (


, 

), you might be complexing the ester oxygen, deactivating the ring too much.[1] Solution:
  • Avoid Strong Lewis Acids: This substrate is activated. You do not need strong catalysts like

    
    .
    
  • Use Brønsted Acid Catalysis: Switch to Acetic Acid (AcOH) as the solvent. If needed, add a catalytic amount of concentrated

    
     or Trifluoroacetic acid (TFA).[1]
    
  • Check Moisture: Water can quench the reactive bromonium intermediate. Ensure solvents are dry.

Q3: I see a "benzyl bromide" impurity (Methyl 4-(bromomethyl)benzoate). What is this? Diagnosis: You are inadvertently performing Radical Side-Chain Bromination instead of EAS. Solution:

  • Block Light: Radical bromination is photo-initiated.[1][2] Wrap your flask in aluminum foil.

  • Remove Radical Initiators: Ensure no peroxides or AIBN are present.

  • Solvent Choice: Avoid non-polar solvents like

    
     or Benzene which favor radical pathways. Use polar solvents like Acetonitrile (MeCN) or Acetic Acid (AcOH) to favor the ionic EAS pathway.
    

Module 3: Optimized Protocols

Select the protocol that matches your scale and available equipment.

Protocol A: The "High Selectivity" Method (Recommended)

Best for: Small to medium scale (<50g), high purity requirements.[1]

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN), Ammonium Acetate (

    
    ) or catalytic 
    
    
    
    .[1]
  • Rationale: NBS in polar aprotic solvents provides a controlled source of

    
    , minimizing over-bromination [1].[1]
    

Step-by-Step:

  • Dissolve Methyl 4-methoxybenzoate (1.0 eq) in Acetonitrile (5-10 volumes).

  • Cool the solution to

    
     in an ice bath.
    
  • Add NBS (1.05 eq) portion-wise over 30 minutes. Crucial: Do not dump it all in at once.

  • Add a catalyst: Ammonium Acetate (10 mol%) or 2-3 drops of conc.

    
    .
    
  • Stir at

    
     for 2 hours, then allow to warm to Room Temperature (RT). Monitor via TLC/HPLC.
    
  • Quench: Add saturated Sodium Thiosulfate (

    
    ) solution to destroy unreacted bromine.
    
  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Methanol or Hexane/Ethyl Acetate (4:1) if dibromo impurities are <5%.[3]

Protocol B: The "Scalable" Method

Best for: Large scale (>100g), cost-sensitive projects.[1]

  • Reagents: Elemental Bromine (

    
    ), Glacial Acetic Acid (AcOH).[1]
    
  • Rationale: Classic conditions. Cheap, but requires strict temperature control to avoid di-bromo formation [2].[1]

Step-by-Step:

  • Dissolve substrate (1.0 eq) in Glacial Acetic Acid (5 volumes).

  • Cool to

    
     .
    
  • Prepare a solution of

    
      (1.02 eq) in Acetic Acid (1 volume).
    
  • Add the Bromine solution dropwise over 1-2 hours. Rate limiting step: The solution should not turn dark red; keep it orange.[1]

  • Stir for an additional 2 hours at

    
    .
    
  • Quench: Pour into ice water containing Sodium Bisulfite.

  • Isolation: The product often precipitates as a white solid. Filter and wash with cold water.[4]

Module 4: Data & Comparison

Table 1: Comparison of Bromination Methods

FeatureProtocol A (NBS/MeCN)Protocol B (

/AcOH)
Primary Active Species

(Generated in situ)

/

Reaction Rate Moderate (Controlled)Fast
Selectivity (Mono:Di) High (~95:[1]5)Moderate (~85:[1]15)
Atom Economy Lower (Succinimide waste)High
Safety Profile Good (Solid reagent)Hazardous (Fuming liquid)

Decision Tree for Troubleshooting:

TroubleshootingTree Problem Identify Issue Check1 High Dibromo Impurity? Problem->Check1 Check2 Low Conversion? Problem->Check2 Check3 Benzyl Bromide Impurity? Problem->Check3 Sol1 Reduce Temp & NBS equiv. Switch to MeCN Check1->Sol1 Sol2 Check dryness. Add H2SO4 cat. Check2->Sol2 Sol3 Protect from Light. Remove radical initiators Check3->Sol3

Figure 2: Rapid decision tree for diagnosing reaction failures.

References

  • Hirose, Y., et al. (2019).[1][3] "Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh." ResearchGate. Available at: [Link]

  • CN103467296A. "3-bromo-4-hydroxybenzoic acid methyl ester preparation method."[1] Google Patents.[5] Available at:

Sources

Technical Support Center: Purification of Methyl 3,5-dibromo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Context

The Problem: Users frequently encounter difficulty separating Methyl 3,5-dibromo-4-methoxybenzoate (Target) from its mono-brominated impurity, Methyl 3-bromo-4-methoxybenzoate (Impurity).[1]

The Science: This separation is chemically challenging due to structural homology . Both compounds are methyl esters with similar polarity, leading to overlapping retention factors (


) on silica gel. However, they possess distinct lattice energies  and symmetry properties .
  • Target (Di-bromo): Higher symmetry (

    
     effective), higher molecular weight, higher melting point, lower solubility in cold polar solvents.[1]
    
  • Impurity (Mono-bromo): Lower symmetry, lower melting point, higher solubility in polar solvents.[1]

The Solution: While chromatography is often attempted, it is inefficient for this specific pair. The most robust purification method is fractional recrystallization exploiting the solubility differential in alcoholic solvents, coupled with upstream reaction optimization to minimize impurity formation.

Module 1: Upstream Prevention (Root Cause Analysis)[1]

Before attempting purification, verify your synthesis parameters. The presence of mono-bromo impurity is almost always a kinetic issue (incomplete reaction) rather than a thermodynamic one.[1]

Optimized Reaction Parameters

To prevent the formation of the mono-bromo species, you must drive the reaction to completion using stoichiometry and thermal energy.

ParameterStandard ProtocolOptimized Protocol (Prevention)Rationale
Bromine (

) Eq.
2.0 eq2.2 – 2.5 eq Excess halogen is required to overcome the deactivating effect of the first bromine atom.[1]
Temperature RT to 40°CReflux (60-80°C) The second bromination has a higher activation energy (

).[1] Heat is required to drive the mono

di conversion.
Time 2-4 Hours6-12 Hours Extended time ensures the "kinetic trap" (mono-bromo) is fully converted to the thermodynamic product.[1]
Catalyst None/FeFeBr

(cat.)
Lewis acid catalysis significantly accelerates the electrophilic aromatic substitution on the deactivated ring.
Visualizing the Impurity Pathway

The following diagram illustrates where the process fails, leading to the impurity.

ReactionPathway cluster_trap The Kinetic Trap SM Methyl 4-methoxybenzoate (Starting Material) Mono Methyl 3-bromo-4-methoxybenzoate (Mono-Impurity) SM->Mono +1.0 eq Br2 Fast (Kinetic) Target Methyl 3,5-dibromo-4-methoxybenzoate (Target) Mono->Target +1.0 eq Br2 Slow (Requires Heat/Cat) Tri Tri-bromo Species (Over-reaction) Target->Tri Excess Br2 Sterically Hindered (Rare)

Caption: Reaction pathway showing the "Kinetic Trap" where mono-bromo impurity accumulates if heat or stoichiometry is insufficient.

Module 2: Purification Protocols (Downstream)

If you already have the mixture, follow these protocols. Do not start with Flash Chromatography ; it is resource-intensive and often fails to resolve these bands.[1]

Protocol A: Fractional Recrystallization (Recommended)

This method relies on the Target crystallizing while the Impurity remains dissolved in the mother liquor.

Reagents:

  • Solvent: Methanol (MeOH) (Primary choice) or Ethanol (EtOH) .[1][2]

  • Anti-solvent (Optional): Water.

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in a round-bottom flask. Add Methanol (approx. 5-7 mL per gram of solid).[1]

  • Heating: Heat the mixture to reflux. If the solid does not dissolve completely, add more MeOH in small increments (1 mL) until a clear solution is obtained at boiling.

    • Note: If small black specks remain, they are likely inorganic salts or polymerized byproducts. Perform a hot filtration through a glass frit or cotton plug.

  • Controlled Cooling (Critical): Remove from heat and allow the flask to cool to Room Temperature (RT) slowly (over 1-2 hours).

    • Why? Rapid cooling traps the mono-bromo impurity inside the crystal lattice (occlusion).[1] Slow cooling builds pure crystals.[3]

  • Crystallization: Once at RT, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals using vacuum filtration.

  • The Wash: Wash the filter cake with cold (-20°C) Methanol.

    • Crucial: The mono-bromo impurity is in the mother liquor (filtrate).[1] Do not combine the wash with the crystals.

  • Analysis: Check purity via HPLC or TLC. If mono-bromo persists (>2%), repeat the process.

Protocol B: Chemical Derivatization (Last Resort)

Use this only if Recrystallization fails (e.g., if the impurity levels are >30%).

  • Hydrolysis: Saponify the ester mixture to the corresponding acids using NaOH/Water/MeOH.

  • Acid Purification: The 3,5-dibromo-4-methoxybenzoic acid has a melting point of ~226-229°C [1], which is significantly higher than the mono-bromo acid.[1] Recrystallize the acids from Ethanol.

  • Re-esterification: Convert the purified acid back to the methyl ester using

    
    /MeOH or 
    
    
    
    /MeOH.
Decision Tree: Choosing Your Workflow

PurificationLogic Start Crude Mixture Analysis (HPLC/TLC) ImpurityLevel Impurity Level (%) Start->ImpurityLevel Low < 5% Mono-bromo ImpurityLevel->Low Minor Med 5% - 20% Mono-bromo ImpurityLevel->Med Moderate High > 20% Mono-bromo ImpurityLevel->High Major Recryst Recrystallization (MeOH or EtOH) Low->Recryst DoubleRecryst Double Recrystallization (1. MeOH, 2. EtOH/H2O) Med->DoubleRecryst Hydrolysis Hydrolysis -> Acid Purif. -> Re-esterification High->Hydrolysis Check Target > 98%? Recryst->Check Purity Check DoubleRecryst->Check Hydrolysis->Check Check->Recryst No Done Final Product Check->Done Yes

Caption: Workflow logic based on initial impurity concentration.

Frequently Asked Questions (FAQ)

Q1: Why can't I just use Flash Chromatography (Silica Gel)? A: You can, but it is difficult. The polarity difference between the mono-bromo and di-bromo esters is negligible because the bromine atom does not significantly alter the hydrogen-bonding capability of the ester or ether groups.[1] Both compounds will co-elute or smear together. If you must use chromatography, use a very shallow gradient of Hexanes:Ethyl Acetate (starting at 98:2) .

Q2: My product is oiling out instead of crystallizing. What is wrong? A: "Oiling out" occurs when the impurity level is high enough to depress the melting point of the mixture below the boiling point of the solvent.

  • Fix: Re-dissolve the oil in more solvent (dilute) or switch to a higher boiling solvent (e.g., Ethanol instead of Methanol). Scratching the glass or adding a seed crystal of pure material is essential here.

Q3: Can I wash the solid with Hexanes to remove the impurity? A: This is a "trituration" strategy. It can work, but it is risky. The di-bromo target is somewhat soluble in hexanes.[1] You might lose significant yield. If you attempt this, ensure the hexanes are ice-cold and do not soak the solid for long.

Q4: How do I confirm I have the Di-bromo and not the Mono-bromo? A:

  • 1H NMR: Look at the aromatic region.

    • Di-bromo: Shows a singlet (2H) because the protons are equivalent (symmetry).[1]

    • Mono-bromo: Shows a complex splitting pattern (dd or m, 3H) due to lack of symmetry.[1]

  • Melting Point: The Di-bromo acid melts at ~226°C [1].[1][4] The ester will be lower but should be a sharp melting solid. A broad range indicates a mixture.

References

  • BenchChem. (2025).[2][4] A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Retrieved from (Source 1.2).[1]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from (Source 1.4).[1]

  • Santa Cruz Biotechnology. (n.d.). Methyl 3-bromo-4-methoxybenzoate Product Data. Retrieved from (Source 1.17).[1]

  • PubChem. (2025).[5] Methyl 4-bromo-3-methoxybenzoate Compound Summary. National Library of Medicine. Retrieved from (Source 1.14).[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling brominated aromatic compounds.

Sources

Preventing hydrolysis of methyl ester during Suzuki coupling workup

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-ME-HYDROLYSIS-001 Subject: Prevention of Methyl Ester Hydrolysis During Suzuki Coupling & Workup Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ester Dilemma"

The Conflict: Suzuki-Miyaura coupling inherently requires a base to activate the organoboron species (forming the boronate "ate" complex). However, methyl esters are highly susceptible to nucleophilic attack by hydroxide ions (saponification), particularly in the aqueous, basic, and heated environments typical of standard Suzuki protocols.

The Solution: Success relies on two control phases:

  • Reaction Phase: Selecting "orthogonal" bases (non-nucleophilic) or anhydrous activation methods.

  • Workup Phase: Implementing a "Buffered Cold Quench" to neutralize residual base before the aqueous phase has time to attack the ester.

Phase I: Reaction Optimization (Prevention)

If your ester is hydrolyzing before you even reach the workup, no extraction technique will save it. Select the correct condition set below.

Protocol A: The "Mild Aqueous" Method (Standard)

Best for: Robust esters, scale-up chemistry.

  • Base: Potassium Phosphate Tribasic (

    
    ).
    
    • Why:

      
       is sufficiently basic to activate boronic acids but less nucleophilic than Hydroxides (
      
      
      
      ) or Carbonates (
      
      
      ) at equivalent concentrations.
  • Solvent: Toluene/Water (10:1) or Dioxane/Water (10:1).

    • Why: Biphasic systems (Toluene) limit the ester's exposure to the aqueous base compared to miscible systems (THF/Water).

  • Critical Parameter: Temperature.[1][2][3][4][5] Keep

    
    . If reactivity is low, switch to a more active catalyst (e.g., XPhos Pd G2 ) rather than increasing temperature.
    
Protocol B: The "Anhydrous Fluoride" Method (High Sensitivity)

Best for: Labile methyl esters, late-stage functionalization.

  • Base: Potassium Fluoride (

    
    ) or Cesium Fluoride (
    
    
    
    ).
    • Why: Fluoride activates the boron (

      
       or 
      
      
      
      ) without generating significant concentrations of hydroxide.
  • Solvent: Anhydrous THF or Dioxane.

  • Additive: minimal water (trace) or totally anhydrous if using Boronic Acid Pinacol Esters.

Data: Base Selection Matrix
BasepKa (Conj. Acid)NucleophilicityHydrolysis RiskRecommendation
NaOH / KOH 15.7HighCritical DO NOT USE

10.3ModerateHighRisky with heat

12.3LowModerateStandard Choice
KF / CsF 3.2 (HF)Very LowNegligible Best for Labile Esters

Phase II: The Workup (The Danger Zone)

Most hydrolysis occurs here. You take a hot reaction mixture and add water, creating a warm, basic soup perfect for saponification.

The "Safe-Quench" Protocol

Objective: Rapidly neutralize pH and separate phases without exposing the ester to aqueous base.

Step 1: Thermal Control
  • Never quench a reaction at reflux.

  • Cool the reaction mixture to 0°C (Ice Bath) before adding any aqueous solution. Hydrolysis rates drop exponentially with temperature.

Step 2: The Buffer Quench (Crucial)
  • Do NOT use water or brine as the initial quench.

  • Use: Saturated Aqueous Ammonium Chloride (

    
    ) or 1M Phosphate Buffer (pH 7.0).
    
    • Mechanism:[1][3][6][7][8]

      
       reacts with residual base (
      
      
      
      or
      
      
      ) to form Ammonia (
      
      
      ) and water, instantly clamping the pH to ~8–9, which is safe for most methyl esters.
    • Reaction:

      
      
      
Step 3: Dilution & Phase Cut
  • Dilute the organic phase with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) immediately after adding the buffer.

  • Agitate vigorously for 30 seconds (keep cold).

  • Separate phases immediately. Do not let the mixture sit.

  • Wash the organic layer once with water (to remove salts) and once with Brine.

Visualizing the Workflow

The following diagram illustrates the decision logic for preventing hydrolysis during the transition from reaction to workup.

SuzukiEsterProtection Start Suzuki Coupling with Methyl Ester CondCheck Reaction Condition Check Start->CondCheck Aqueous Aqueous/Miscible (THF/H2O, K2CO3) CondCheck->Aqueous High Risk Biphasic Biphasic/Anhydrous (Tol/H2O, K3PO4 or KF) CondCheck->Biphasic Recommended Quench Workup Initiation Aqueous->Quench Biphasic->Quench TempControl Cool to 0°C Quench->TempControl BufferAdd Add Sat. NH4Cl (Buffer pH < 9) TempControl->BufferAdd Correct Protocol WaterAdd Add Water/Brine directly TempControl->WaterAdd User Error Safe Product Isolated (Ester Intact) BufferAdd->Safe Hydrolysis Hydrolysis Detected (Carboxylic Acid Formed) WaterAdd->Hydrolysis Residual Base + H2O

Figure 1: Decision matrix for preserving methyl esters. The "Red Routes" indicate high-risk pathways leading to saponification.

Troubleshooting & FAQs

Q1: I see the carboxylic acid by-product in LCMS. Is it from the reaction or the workup?

Diagnostic: Take an aliquot directly from the reaction mixture before quenching. Dilute it in anhydrous MeCN (not water/MeOH) and inject immediately.

  • If Acid is present: Hydrolysis happened during reaction . Switch to Anhydrous Fluoride conditions (Protocol B).

  • If Ester is pure: Hydrolysis happened during workup . Switch to the "Safe-Quench" Protocol (Ice bath +

    
    ).
    
Q2: Can I use Methanol (MeOH) as a co-solvent?

Strictly No. In basic conditions, Methanol acts as a nucleophile. If you have a methyl ester, it might be fine, but if you have an ethyl ester, you will get transesterification (scrambling to methyl ester). Furthermore, Methanol/Water mixtures are highly miscible, increasing the contact time between hydroxide and your ester. Use Isopropanol (sterically hindered) if a protic solvent is absolutely required, but Aprotic solvents (Dioxane, DME) are superior here.

Q3: My reaction is stalled at 50% conversion. Should I add stronger base?

No. Adding NaOH or increasing heat will kill your ester. Solution: Change the catalyst, not the base. Switch to highly active precatalysts like XPhos Pd G2 or SPhos Pd G2 (Buchwald ligands). These work efficiently at room temperature with weak bases (


), preserving the ester while driving the cycle.
Q4: I have a "Pinacol Ester" (BPin) and a "Methyl Ester" on the same molecule. Will the base hydrolyze the BPin?

BPin is relatively stable to weak bases (


), but unstable to strong aqueous base. The conditions recommended above (Protocol A or B) will preserve both the BPin (if it's not the reacting partner) and the methyl ester.

References

  • Mild Base Selection (

    
    ):  Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. 
    
  • Anhydrous Fluoride Activation: Molander, G. A., & Bernardi, C. R. (2002).[9] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.

  • Catalyst Optimization (Buchwald): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Workup & Process Safety: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Focus on Chapter 5: Workup).

Sources

Technical Support Center: Optimizing Cross-Coupling of 3,5-Dibromo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the optimization of cross-coupling reactions involving 3,5-dibromo-4-methoxybenzoate .

Topic: Regioselectivity (Mono- vs. Bis-Arylation) & Process Optimization Product Focus: Methyl/Ethyl 3,5-dibromo-4-methoxybenzoate Audience: Medicinal Chemists, Process Chemists

System Overview & Core Challenge

The substrate 3,5-dibromo-4-methoxybenzoate possesses C2 symmetry, making the C3 and C5 positions chemically equivalent. Therefore, "regioselectivity" in this context strictly refers to chemoselectivity : the ability to stop the reaction at the mono-arylated stage (desymmetrization) without proceeding to the bis-arylated byproduct.

The Challenge: Statistical vs. Steric Control

In a standard Suzuki-Miyaura coupling, the statistical distribution often leads to a mixture of starting material (SM), mono-product, and bis-product.

  • Electronic Effect: The 4-methoxy group is electron-donating (by resonance), deactivating the C-Br bonds toward oxidative addition compared to a simple benzoate. However, the ester at C1 activates the ring.

  • Steric Effect: The ortho-methoxy group creates significant steric crowding. Successfully installing one aryl group increases this crowding, which can be leveraged to kinetically hinder the second coupling event (Kinetic Resolution).

Troubleshooting & Optimization (Q&A)

Q1: I am observing a high ratio of bis-coupled product (>20%). How do I maximize the mono-product?

Root Cause: Excess boronic acid or rapid transmetallation rates relative to the mixing efficiency. Corrective Actions:

  • Stoichiometry Control: Reduce the boronic acid equivalent to 0.85 – 0.95 equiv . It is better to leave unreacted starting material (which is easily separated) than to over-couple.

  • Slow Addition: Do not add the boronic acid in one portion. Use a syringe pump to add the boronic acid solution over 1–2 hours. This keeps the instantaneous concentration of the nucleophile low.

  • Ligand Selection: Switch to a bulky phosphine ligand.[1] Ligands like P(t-Bu)3 or SPhos are active but bulky. The increased steric bulk of the mono-product coupled with a bulky ligand creates a "steric ceiling" that disfavors the second oxidative addition.

Q2: The reaction stalls with <50% conversion, even with excess boronic acid.

Root Cause: Catalyst deactivation or steric inhibition by the 4-methoxy group. Corrective Actions:

  • Catalyst Activation: Ensure the Pd(0) source is active. If using Pd(PPh3)4, the color should be yellow, not brown/black.

  • Temperature: Increase reaction temperature to 90–100 °C . The electron-rich methoxy group makes the C-Br bond less electrophilic; higher energy is required for oxidative addition.

  • Base Switch: If using weak bases (Na2CO3), switch to K3PO4 or Cs2CO3 to facilitate faster transmetallation.

Q3: My methyl ester is hydrolyzing to the acid during the coupling.

Root Cause: Hydroxide generation in aqueous basic media, particularly at high temperatures. Corrective Actions:

  • Anhydrous Conditions: Switch to "anhydrous Suzuki" conditions. Use CsF or anhydrous K3PO4 in dry Dioxane or Toluene.

  • Solvent Buffer: If water is necessary for the boronic acid, use a biphasic system (Toluene/Water) rather than a miscible one (DMF/Water), reducing the contact between the ester and the aqueous base.

Q4: I see significant "protodebromination" (hydrodehalogenation) side products.

Root Cause: β-hydride elimination from intermediates or radical pathways, often exacerbated by alcoholic solvents. Corrective Actions:

  • Solvent Choice: Avoid Ethanol/Methanol. Use THF , Dioxane , or Toluene .[2]

  • Temperature: Lower the temperature slightly (e.g., 80 °C instead of 100 °C).

  • Concentration: Run the reaction at a higher concentration (0.5 M) to favor the bimolecular coupling over unimolecular side reactions.

Experimental Protocols

Protocol A: High-Selectivity Mono-Arylation (Recommended)

Use this protocol to maximize mono-product yield through statistical and kinetic control.

Reagents:

  • Substrate: Methyl 3,5-dibromo-4-methoxybenzoate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (0.9 equiv)

  • Catalyst: Pd(dppf)Cl2[3]·DCM (3 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Setup: Charge a reaction vial with the dibromo-substrate (1.0 equiv), K2CO3 (2.0 equiv), and Pd catalyst (3 mol%).

  • Degassing: Seal and purge with Argon/Nitrogen for 5 minutes. Add degassed Dioxane/Water mixture.

  • Heating: Heat the mixture to 80 °C .

  • Controlled Addition: Dissolve the Boronic Acid (0.9 equiv) in a minimal amount of degassed Dioxane. Add this solution dropwise to the reaction mixture over 60 minutes using a syringe pump.

  • Monitoring: Stir for an additional 2 hours. Monitor by HPLC/UPLC.

    • Target: >60% Mono, <5% Bis, ~30% SM.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: The polarity difference between SM (dibromo), Mono (monobromo), and Bis (no bromo) usually allows for easy separation via silica flash chromatography (Hexane/EtOAc gradient).

Data & Optimization Logic

The following table illustrates the impact of stoichiometry and ligand choice on the product distribution (Representative Data).

EntryLigand SystemBoronic Acid (Equiv)Conversion (%)Mono-Product (%)Bis-Product (%)Notes
1Pd(PPh3)41.0855530Statistical distribution (Poor selectivity).
2Pd(PPh3)40.8 7062 8Low bis-coupling, but significant unreacted SM.
3Pd(dppf)Cl2 0.98875 13Bidentate ligand improves stability and selectivity.
4Pd2(dba)3 / SPhos1.11002080 Highly active catalyst promotes bis-coupling rapidly.
5Pd(OAc)2 / P(o-tol)31.040355Sterically hindered ligand slows reaction too much.

Technical Insight: For this specific substrate, Pd(dppf)Cl2 (Entry 3) often provides the best balance. The "bite angle" and sterics of dppf allow for efficient oxidative addition to the first bromide but provide enough steric bulk (combined with the 4-OMe) to slow down the second addition relative to the first.

Visualizing the Pathway

The following diagram illustrates the competitive pathways and the critical decision points for optimization.

ReactionPathway cluster_optimization Optimization Controls SM Starting Material (3,5-Dibromo-4-OMe) Cat_OA Oxidative Addition (Rate Limiting 1) SM->Cat_OA Pd(0) Side Side Products (Hydrolysis/Dehalogenation) SM->Side Protodebromination Mono Mono-Product (Desired) Cat_OA->Mono 1.0 eq Ar-B(OH)2 Standard Rate Bis Bis-Product (Over-reaction) Mono->Bis Excess Ar-B(OH)2 Fast if Ligand Small Mono->Side High Temp / Strong Base Control1 Stoichiometry (0.9 eq) Control1->Mono Maximizes Control2 Bulky Ligand (dppf) Control2->Bis Inhibits

Caption: Kinetic pathway showing the critical transition from Mono- to Bis-product. Dashed lines indicate optimization levers.

References

  • BenchChem Technical Support. "A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis." BenchChem.[1][4][5][6] Accessed 2024.[2] Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[7] Chemical Reviews, 95(7), 2457-2483. (Foundational mechanism for mono- vs bis-selectivity). Link

  • Yoneda Labs. "Suzuki-Miyaura Cross-coupling: Practical Guide." Yoneda Labs. (Ligand selection and side-reaction troubleshooting). Link

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Developments." (General protocols for deactivated aryl bromides). Link

  • National Institutes of Health (PMC). "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate." (Demonstrates reactivity of similar 3,4-disubstituted benzoate systems). Link

Sources

Troubleshooting low conversion in Methyl 3,5-dibromo-4-methoxybenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #CAS-4073-35-2-Support Status: Active Priority: High (Blocker for Lead Optimization)

Welcome to the Specialized Support Desk

You are likely here because your reaction with Methyl 3,5-dibromo-4-methoxybenzoate has failed to reach full conversion, or you are observing inexplicable side products.

This scaffold is deceptively simple . While it appears to be a standard aryl bromide, the specific substitution pattern—a methoxy group flanked by two bromine atoms (the "3,4,5-motif") combined with a para-ester—creates a unique "dead zone" for standard catalytic cycles.

This guide addresses the three most common failure modes reported by medicinal chemists:

  • The Suzuki Stall: Oxidative addition failure due to the "Ortho-Methoxy Wall."

  • The Lithiation Self-Destruct: Nucleophilic attack on the ester during halogen-metal exchange.

  • The "Ghost" Impurity: Analytical confusion between mono- and di-bromo species.

Part 1: Troubleshooting Suzuki-Miyaura Coupling

The Symptom: Your reaction starts but stalls at ~30-40% conversion. Adding more catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) does not push it further.

The Diagnosis: You are fighting the Ortho-Methoxy Effect . In this molecule, the methoxy group at C4 is sterically crowding the C3 and C5 bromine positions.[1]

  • Steric Wall: The methoxy group is not static; it rotates. However, flanked by bromines, it creates a high-energy barrier for the incoming Palladium(0) species to insert into the C-Br bond (Oxidative Addition).

  • Electronic Mismatch: The methoxy group is an Electron Donating Group (EDG). While the ester is withdrawing, the immediate environment of the bromine is electron-rich. This makes the C-Br bond stronger and less electrophilic, further retarding oxidative addition [1].

The Resolution Protocol (Protocol ID: SM-BUCH-01): Standard triphenylphosphine ligands are too small and not electron-rich enough to force oxidative addition here. You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands) .

Recommended System:
  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (0.5 - 2.0 mol%).

    • Why: SPhos and XPhos are bulky (preventing catalyst dimerization) and electron-rich (accelerating oxidative addition into hindered/deactivated halides).

  • Base: K3PO4 (3.0 equiv).

    • Why: Anhydrous phosphate is milder than alkoxides, preventing ester hydrolysis while being strong enough to activate the boronic acid.

  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1).

    • Why: The biphasic system helps dissolve inorganic byproducts.

Ligand Performance Comparison Table
Ligand SystemConversion (24h)OutcomeAnalysis
Pd(PPh3)4 < 15%Failed Ligand lacks electron density for oxidative addition.
Pd(dppf)Cl2 ~ 40%Stalled Bite angle is good, but lacks steric bulk to protect Pd(0).
SPhos > 95%Success Excellent for hindered aryl chlorides/bromides.[2]
XPhos > 98%Success Best for electron-rich, hindered substrates.
Part 2: Troubleshooting Lithium-Halogen Exchange

The Symptom: You attempted to lithiate the bromine to react with an electrophile (e.g., an aldehyde), but you isolated a complex mixture of tertiary alcohols, ketones, or polymerized material.

The Diagnosis: Chemoselectivity Failure. You have a benzoate ester on the ring. Standard n-Butyllithium (n-BuLi) is a nucleophile first and a base second.

  • n-BuLi attacks the ester (C=O) faster or competitively with the Bromine exchange at temperatures above -78°C.

  • Even if the exchange happens, the resulting Aryl-Lithium species is a nucleophile that can attack the ester of a neighboring molecule (intermolecular self-destruction).

The Resolution Protocol (Protocol ID: HE-TURBO-02): Abandon n-BuLi. Switch to Turbo-Grignard (iPrMgCl·LiCl) .

Why Turbo-Grignard?

The Isopropylmagnesium chloride - Lithium chloride complex allows for Halogen-Metal Exchange (Knochel exchange) that is rapid but tolerates esters much better than organolithiums [2].

Step-by-Step Workflow:

  • Dissolve Methyl 3,5-dibromo-4-methoxybenzoate in anhydrous THF (0.5 M).

  • Cool to -15°C to 0°C (Not -78°C; Mg exchange is slower than Li).

  • Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Stir for 30-60 mins. Monitor by quenching a small aliquot with D2O (Look for deuterium incorporation by NMR).

  • Add your Electrophile.

  • Warm slowly to room temperature.

Part 3: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for rescuing a failed reaction with this substrate.

TroubleshootingLogic Start Start: Low Conversion / Failure CheckPurity Step 1: Check Purity (NMR) Look for Monobromo impurity Start->CheckPurity Impure Impure: Recrystallize (MeOH) CheckPurity->Impure Monobromo detected Pure Pure: Analyze Reaction Type CheckPurity->Pure Clean 3,5-dibromo ReactionType Reaction Type? Pure->ReactionType Suzuki Suzuki Coupling ReactionType->Suzuki LiExchange Li/Mg Exchange ReactionType->LiExchange SuzukiIssue Issue: Oxidative Addition Stalled (Steric Hindrance) Suzuki->SuzukiIssue LiIssue Issue: Ester Attack / Side Rxn LiExchange->LiIssue Sol_Suzuki Switch to Buchwald G3/G4 (SPhos or XPhos) Base: K3PO4 SuzukiIssue->Sol_Suzuki Sol_Li Switch to Turbo Grignard (iPrMgCl·LiCl) Temp: -15°C LiIssue->Sol_Li

Caption: Decision tree for diagnosing reaction failures specific to the 3,5-dibromo-4-methoxybenzoate scaffold.

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a spot on TLC that is very close to my product. What is it? A: This is likely Methyl 3-bromo-4-methoxybenzoate (the monobromo impurity).

  • Cause: Incomplete bromination during the synthesis of the starting material.[1]

  • Detection: It is difficult to separate by column chromatography due to similar polarity. Check your proton NMR. The 3,5-dibromo compound has a singlet (2H) in the aromatic region. The monobromo has a distinctive splitting pattern (dd, d, d) [3].

  • Fix: Recrystallize your starting material from hot Ethanol or Methanol before starting your precious metal catalysis.

Q2: Can I use Pd/C for coupling this substrate? A: Generally, No . Heterogeneous catalysts like Pd/C are excellent for simple couplings but struggle with sterically encumbered substrates like this. The "ortho-methoxy" groups prevent the substrate from lying flat on the catalyst surface, drastically reducing turnover frequency.

Q3: My ester hydrolyzed to the acid during the Suzuki coupling. Why? A: You likely used a carbonate base (Na2CO3, K2CO3) in a solvent mix with too much water at high temperatures (reflux).

  • Fix: Switch to Anhydrous K3PO4 (Potassium Phosphate Tribasic). It buffers the reaction effectively without being nucleophilic enough to hydrolyze the hindered benzoate ester rapidly [4].

Q4: Why is the solubility so poor in Hexane? A: The high symmetry of the 3,5-dibromo-4-methoxybenzoate molecule leads to a high crystal lattice energy. It packs very well.

  • Fix: Do not use non-polar solvents. Use THF, 2-MeTHF, or Toluene. For couplings, adding a co-solvent like n-Butanol can sometimes assist in solubility at reflux temperatures.

References
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3][4]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

  • BenchChem Technical Data. (2025). Synthesis and Impurity Profile of 3,5-Dibromo-4-methoxybenzoic acid.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Technical Support Center: Purification of Methyl 3,5-dibromo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3,5-dibromo-4-methoxybenzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the successful isolation of this compound from its common starting materials and reaction-related impurities.

Synthesis Context and Impurity Profile

The purification strategy for any compound is fundamentally dictated by its synthesis and the potential impurities that may arise. Methyl 3,5-dibromo-4-methoxybenzoate is most commonly synthesized via the electrophilic bromination of methyl 4-methoxybenzoate.

The methoxy group (-OCH₃) is a strong activating, ortho, para-director. In this reaction, two equivalents of a brominating agent (e.g., Br₂, N-Bromosuccinimide) are used to add bromine atoms to the positions ortho to the methoxy group. Due to steric hindrance, the bromine atoms are preferentially added at the 3 and 5 positions.

This reaction can, however, lead to a mixture of products, primarily due to incomplete reaction. The most common impurities that must be separated are:

  • Starting Material: Unreacted Methyl 4-methoxybenzoate.

  • Monobrominated Intermediate: Methyl 3-bromo-4-methoxybenzoate.

Understanding the distinct physical properties of these three compounds is the cornerstone of an effective separation strategy.

Physicochemical Properties: Product vs. Impurities

The significant differences in molecular weight and melting points among the product and its precursors are highly advantageous for purification. As the degree of bromination increases, the molecular weight and melting point rise substantially, while polarity also increases.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)
Methyl 4-methoxybenzoate (Starting Material)Structure of Methyl 4-methoxybenzoate166.1745 - 52 °C[1]
Methyl 3-bromo-4-methoxybenzoate (Monobrominated Impurity)Structure of Methyl 3-bromo-4-methoxybenzoate245.0792 - 100 °C[2]
Methyl 3,5-dibromo-4-methoxybenzoate (Target Product)Structure of Methyl 3,5-dibromo-4-methoxybenzoate323.97Data not available; expected to be a solid >100 °C

Note: While the exact melting point for Methyl 3,5-dibromo-4-methoxybenzoate is not readily found in cited literature, the corresponding carboxylic acid melts at a high 226-229 °C[3]. This strongly indicates the target methyl ester is a stable, crystalline solid with a melting point significantly higher than the monobrominated intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to assess the purity of my crude product?

A: The first and most crucial step is to perform Thin-Layer Chromatography (TLC). Spot your crude reaction mixture, the starting material (methyl 4-methoxybenzoate), and a co-spot (crude + starting material) on a silica gel plate. Elute with a solvent system like 4:1 Hexane:Ethyl Acetate.

  • The starting material will have the highest Rf value (least polar).

  • The monobrominated product will have an intermediate Rf.

  • Your desired dibrominated product will have the lowest Rf value (most polar). This analysis will instantly reveal if the reaction went to completion and what major impurities are present.

Q2: My crude product is an oil, but I expected a solid. What happened?

A: This is a classic case of melting point depression. A significant amount of unreacted starting material (M.P. ~48 °C) and other impurities can prevent your higher-melting point product from crystallizing, resulting in an oil or waxy solid at room temperature. This confirms the need for purification.

Q3: Should I choose recrystallization or column chromatography for purification?

A: This depends on the impurity profile revealed by your TLC analysis.

  • Choose Recrystallization if: Your crude product is mostly the desired dibrominated compound with smaller amounts of impurities. The large difference in melting points and solubility profiles makes recrystallization an efficient and scalable first choice.

  • Choose Column Chromatography if: Your reaction mixture contains significant amounts of all three components (starting material, monobrominated, and dibrominated products). Chromatography will provide the highest resolution for separating these closely related compounds. It is also the best method if you need exceptionally high purity (>99%).

Purification Workflow & Decision Diagram

The following diagram outlines the logical workflow for isolating pure Methyl 3,5-dibromo-4-methoxybenzoate.

PurificationWorkflow Start Crude Reaction Mixture TLC Assess Purity by TLC (e.g., 4:1 Hexane:EtOAc) Start->TLC Recrystallization Purify via Recrystallization TLC->Recrystallization  Main spot is product; minor impurities Column Purify via Flash Column Chromatography TLC->Column  Complex mixture of SM, mono-Br, di-Br CheckPurity1 Check Purity (TLC, Melting Point) Recrystallization->CheckPurity1 CheckPurity2 Check Purity & Combine Fractions (TLC) Column->CheckPurity2 CheckPurity1->Column  Still impure PureProduct Pure Methyl 3,5-dibromo- 4-methoxybenzoate CheckPurity1->PureProduct  Sharp M.P.; Single TLC spot CheckPurity2->PureProduct  Single TLC spot

Caption: Decision workflow for purification.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling after recrystallization. 1. Too much solvent was used: The solution is not supersaturated upon cooling.2. Incorrect solvent: The product is too soluble even at low temperatures.1. Evaporate some solvent under reduced pressure or by gentle heating and allow to cool again.2. Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal.3. Place in an ice bath or freezer for a longer duration. If this fails, evaporate all solvent and attempt recrystallization with a less polar solvent.
Product "oils out" instead of crystallizing. 1. Cooling was too rapid: The solution became supersaturated too quickly.2. Significant impurities: High impurity load is depressing the melting point below the temperature of the solution.1. Re-heat the solution until the oil redissolves. Allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight).2. Add slightly more solvent to the hot solution to ensure it is not overly concentrated, then cool slowly.3. If oiling persists, separate the oil from the solvent and purify by column chromatography.
Poor separation on the column (overlapping spots). 1. Incorrect eluent polarity: The solvent system is either too polar (all compounds run to the top) or not polar enough (all compounds stay at the baseline).2. Column was overloaded: Too much crude material was loaded onto the silica.1. Optimize the eluent system using TLC first. Aim for an Rf of ~0.2-0.3 for the target product. A gradient elution (starting with low polarity, e.g., 9:1 Hex:EtOAc, and gradually increasing to 4:1) is highly effective.2. Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
Low recovery of pure product. 1. Recrystallization: Product has moderate solubility in the cold solvent, leading to loss in the filtrate.2. Column Chromatography: Some product was lost by collecting mixed fractions that were discarded.1. Minimize the amount of hot solvent used for dissolution. Ensure the filtrate is thoroughly cooled in an ice bath before filtration.2. Re-run mixed fractions on a second column if the quantity is significant.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is ideal when the crude product is already >80% pure. Methanol is a good solvent choice as the product's precursors are more soluble in it, allowing for their removal.

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot methanol to dissolve the solid completely at the boiling point. Add the solvent portion-wise, allowing the solution to return to a boil between additions.

  • Hot Filtration (Optional): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Characterize the final product by taking a melting point and running a final TLC. The melting point should be sharp and significantly higher than that of the crude material.

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for complex mixtures or when very high purity is required.

Methodology:

  • Eluent Preparation: Prepare a stock of a low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate) and a higher-polarity eluent (e.g., 4:1 Hexane:Ethyl Acetate).

  • Column Packing: Pack a glass column with silica gel using the low-polarity eluent (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate). Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent. The non-polar starting material will elute first. Gradually increase the eluent polarity by mixing in the higher-polarity solvent. The monobrominated intermediate will elute next, followed by the desired dibrominated product.

  • Fraction Collection: Collect small fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing only the desired product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified Methyl 3,5-dibromo-4-methoxybenzoate.

References

  • Thermo Fisher Scientific. (n.d.). Methyl 4-methoxybenzoate, 98+%.
  • BenchChem. (2025). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
  • PubChem. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. Retrieved February 12, 2026, from [Link].

  • ResearchGate. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Retrieved February 12, 2026, from [Link].

  • BenchChem. (n.d.). A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis.
  • Thermo Fisher Scientific. (n.d.). Methyl 3-bromo-4-methoxybenzoate, 98%.

Sources

Technical Support Center: Navigating Steric Hindrance in 3,5-dibromo-4-methoxybenzoate Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions regarding substitution reactions on the sterically congested 3,5-dibromo-4-methoxybenzoate scaffold. Our goal is to equip you with the mechanistic understanding and practical protocols needed to overcome common challenges and achieve successful outcomes in your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: Why is my substitution reaction with methyl 3,5-dibromo-4-methoxybenzoate failing or giving low yields?

This is a common issue rooted in the substrate's inherent structure. The two bromine atoms are in positions ortho to a methoxy group. This configuration creates significant steric hindrance , a physical blockage that prevents nucleophiles from easily approaching the carbon-bromine bond.[1][2] Traditional nucleophilic aromatic substitution (SNAr) is particularly challenging because the methoxy group is electron-donating, which deactivates the aromatic ring for nucleophilic attack. SNAr reactions typically require strong electron-withdrawing groups (like nitro groups) at the ortho or para positions to stabilize the negatively charged Meisenheimer intermediate, a condition not met here.[3][4][5][6]

Therefore, success hinges on moving away from classical SNAr conditions and employing modern transition-metal-catalyzed cross-coupling reactions.

Q2: What are the most effective strategies for achieving substitution on this substrate?

Transition-metal catalysis is the premier strategy. Reactions like the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) are designed to function where traditional methods fail.[7][8][9] These reactions proceed through a catalytic cycle that circumvents the need for direct backside attack.[10][11] The key to success with this hindered substrate is the careful selection of the catalyst system, specifically the ligand coordinated to the metal center (usually palladium or nickel).

Q3: How do I choose the right catalyst and ligand for my cross-coupling reaction?

The choice of ligand is critical. For sterically demanding substrates, you need ligands that are both bulky and electron-rich .

  • Bulkiness: Sterically large ligands promote the reductive elimination step of the catalytic cycle, which is often the rate-limiting step for hindered substrates. They also help stabilize the active monoligated catalyst species.[12][13][14]

  • Electron-Donating Properties: Electron-rich ligands accelerate the initial oxidative addition of the aryl bromide to the metal center.[14]

Excellent choices for this substrate include dialkylbiaryl phosphine ligands (Buchwald ligands) like SPhos, XPhos, and RuPhos, or N-heterocyclic carbene (NHC) ligands, which are known for their high stability and activity with challenging substrates.[10][13]

Troubleshooting Guide: Low Yield & No Reaction

When faced with poor results, a systematic approach to optimization is crucial. The following guide helps diagnose and solve common problems encountered during cross-coupling reactions with 3,5-dibromo-4-methoxybenzoate.

Logical Troubleshooting Workflow

Below is a decision-making flowchart to guide your troubleshooting process.

TroubleshootingWorkflow Start Problem: Low or No Yield CheckCatalyst Step 1: Evaluate Catalyst System Start->CheckCatalyst CheckConditions Step 2: Optimize Reaction Conditions Start->CheckConditions CheckReagents Step 3: Verify Reagent Quality Start->CheckReagents LigandChoice Is the ligand bulky and electron-rich? (e.g., XPhos, SPhos) CheckCatalyst->LigandChoice BaseChoice Is the base appropriate? (e.g., K3PO4, Cs2CO3) CheckConditions->BaseChoice ReagentPurity Are reagents pure and dry? CheckReagents->ReagentPurity SwitchLigand Action: Switch to a more appropriate Buchwald or NHC ligand. LigandChoice->SwitchLigand No MetalChoice Is Pd the right metal? LigandChoice->MetalChoice Yes SwitchLigand->CheckConditions MetalChoice->CheckConditions Yes TryNickel Action: Consider a Nickel-based catalyst, especially for C-S or certain C-C couplings. MetalChoice->TryNickel Consider TryNickel->CheckConditions SwitchBase Action: Screen different bases. Weaker bases can prevent side reactions. BaseChoice->SwitchBase No TempSolvent Are temperature and solvent optimal? BaseChoice->TempSolvent Yes SwitchBase->CheckReagents TempSolvent->CheckReagents Yes OptimizeTempSolvent Action: Increase temperature. Screen solvents (e.g., Toluene, Dioxane, THF). TempSolvent->OptimizeTempSolvent No OptimizeTempSolvent->CheckReagents PurifyReagents Action: Purify starting materials. Ensure solvents are anhydrous. ReagentPurity->PurifyReagents No

Caption: A step-by-step workflow for troubleshooting low-yield cross-coupling reactions.

Q4: My Suzuki-Miyaura coupling is not working. What are the most likely causes?

1. Inadequate Ligand: This is the most common failure point. Standard ligands like PPh₃ are often ineffective.

  • Solution: Employ a bulky, electron-rich biarylphosphine ligand. XPhos, SPhos, and RuPhos are excellent starting points that facilitate both oxidative addition and reductive elimination.[10]

2. Incorrect Base: The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation.[8][15]

  • Solution: A moderately strong base like K₃PO₄ or K₂CO₃ is often effective. For extremely difficult couplings, Cs₂CO₃ can be beneficial. Avoid very strong bases like alkoxides if your substrate has sensitive functional groups.

3. Proto-deboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can consume your coupling partner.

  • Solution: Use anhydrous solvents and consider using a boronic ester (e.g., a pinacol ester) or an MIDA boronate, which are more stable.[16] Running the reaction at the lowest effective temperature can also minimize this side reaction.
Data-Driven Catalyst Selection for Suzuki-Miyaura Coupling

The following table summarizes typical results for the coupling of a sterically hindered aryl bromide with phenylboronic acid, highlighting the dramatic effect of ligand choice.

Catalyst (2 mol%)Ligand (4 mol%)Base (2 eq.)SolventTemp (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100< 5%
Pd₂(dba)₃NoneK₃PO₄Dioxane110No Reaction
Pd(OAc)₂SPhos K₃PO₄Toluene10085%
Pd(OAc)₂XPhos K₃PO₄Dioxane11092%
Pd(OAc)₂RuPhos Cs₂CO₃Toluene10090%

Data are representative and compiled based on typical outcomes for sterically hindered substrates.

Q5: I'm attempting a Buchwald-Hartwig amination and see no product. What should I change?

1. Catalyst Poisoning: Amines can sometimes act as inhibitors.

  • Solution: Use a pre-catalyst. Pre-formed palladium complexes like (XPhos)Pd G3 are highly active and less susceptible to inhibition.

2. Base Incompatibility: The choice of base is critical and depends on the amine's pKa.

  • Solution: For primary and secondary alkylamines, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is required. For less basic anilines, a weaker base like K₂CO₃ or Cs₂CO₃ may be sufficient and can prevent side reactions.[17]

3. Ligand Choice: As with Suzuki coupling, the ligand is paramount.

  • Solution: The Buchwald suite of ligands (e.g., XPhos, BrettPhos) are specifically designed for this reaction and are highly effective for coupling hindered substrates.[7][10]

Experimental Protocols

General Protocol: Suzuki-Miyaura Coupling of Methyl 3,5-dibromo-4-methoxybenzoate

This protocol provides a robust starting point for C-C bond formation.

SuzukiProtocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Prep 1. Add Ar-Br (1 eq.), Boronic Acid (1.2 eq.), and Base (2.0 eq.) to an oven-dried flask. Purge 2. Seal the flask and purge with Argon or Nitrogen for 15 min. Prep->Purge AddSolvent 3. Add anhydrous solvent (e.g., Toluene) via syringe. Purge->AddSolvent AddCatalyst 4. Add Pd catalyst (e.g., Pd(OAc)2, 2 mol%) and Ligand (e.g., XPhos, 4 mol%). AddSolvent->AddCatalyst Heat 5. Heat the reaction mixture to 100-110 °C with vigorous stirring. AddCatalyst->Heat Monitor 6. Monitor reaction progress by TLC or LC-MS (typically 12-24 h). Heat->Monitor Cool 7. Cool to room temperature and dilute with an organic solvent (e.g., EtOAc). Monitor->Cool Wash 8. Wash with water, then brine. Cool->Wash Dry 9. Dry the organic layer over Na2SO4, filter, and concentrate. Wash->Dry Purify 10. Purify the crude product by column chromatography. Dry->Purify

Caption: A standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Methodology:

  • Preparation: To an oven-dried Schlenk flask, add methyl 3,5-dibromo-4-methoxybenzoate (1.0 eq.), the desired boronic acid (1.1–1.5 eq.), and potassium phosphate (K₃PO₄, 2.0–3.0 eq.).

  • Inerting: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Reagent Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and anhydrous toluene (or 1,4-dioxane) via syringe.

  • Reaction: Heat the mixture to 100–110 °C and stir vigorously for 12–24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography.

References

  • Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. Available at: [Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC. Available at: [Link]

  • Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science (RSC Publishing). Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications. Available at: [Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. Available at: [Link]

  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Micellar inhibition of SN1 reactions of sterically hindered compounds. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Request PDF. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Coupling. YouTube. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • 75: The effect of steric hinderance on the SN2 mechanism. YouTube. Available at: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. Available at: [Link]

  • 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Palladium Nanoparticles Stabilized by Sterically Hindered Phosphonium Salts as Suzuki Cross-Coupling Catalysts. ResearchGate. Available at: [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. PMC. Available at: [Link]

  • Imparting Catalyst-Control upon Classical Palladium-Catalyzed Alkenyl C–H Bond Functionalization Reactions. PMC. Available at: [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry Department. Available at: [Link]

Sources

Validation & Comparative

Comprehensive 1H NMR Analysis: Methyl 3,5-dibromo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of Methyl 3,5-dibromo-4-methoxybenzoate , a critical intermediate in the synthesis of functionalized biaryls and pharmaceutical scaffolds.

This analysis is structured to serve as a comparative tool, allowing researchers to validate product identity against common precursors (Methyl 4-methoxybenzoate) and detect impurities (e.g., mono-brominated species).

Introduction & Structural Context

Methyl 3,5-dibromo-4-methoxybenzoate (CAS: 36014-41-6) is a symmetrical tri-substituted benzene derivative. Its NMR signature is defined by high symmetry, resulting in a simplified spectrum compared to its precursors.

  • Core Utility: Used as a scaffold for Suzuki-Miyaura cross-couplings (via the C-Br bonds) or as a protected form of 3,5-dibromo-4-hydroxybenzoic acid.

  • Key Analytical Challenge: Distinguishing the target product from the mono-brominated intermediate (Methyl 3-bromo-4-methoxybenzoate) during synthesis.

Structural Visualization

The molecule possesses a


 axis of symmetry passing through the C1-C4 axis. This symmetry renders the protons at positions 2 and 6 chemically and magnetically equivalent.

Structure cluster_legend Spectral Transition SM Starting Material Methyl 4-methoxybenzoate (AA'BB' System) Reaction Bromination (Br2 / AcOH) SM->Reaction Product Target Product Methyl 3,5-dibromo-4-methoxybenzoate (Symmetric Singlet) Reaction->Product + 2 Br Legend Diagnostic Change: 2 Doublets (SM) → 1 Singlet (Product)

Figure 1: Synthetic pathway and the associated simplification of the NMR spin system.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized acquisition protocol.

Sample Preparation[1][2][3]
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (Tetramethylsilane).
    
    • Reasoning:

      
       provides excellent solubility for aromatic esters and prevents H-D exchange that might occur in protic solvents like 
      
      
      
      .
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: High concentrations (>30 mg) may cause viscosity broadening or chemical shift drifts due to stacking interactions.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., residual

    
     or catalyst).
    
Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1):

    
     2.0 seconds (Essential for accurate integration of the aromatic singlet vs. methyl singlets).
    
  • Scans (NS): 16 (Sufficient for >10 mg sample).

Spectral Assignment & Analysis

The spectrum of Methyl 3,5-dibromo-4-methoxybenzoate in


 is characterized by three distinct singlets.
Summary Table: Chemical Shifts (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> )[2][3][4][5][6][7]
Signal AssignmentTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Ar-H (C2, C6) Aromatic8.18 (± 0.05)Singlet (s)2H-
Ester -OCH3 Aliphatic3.92 (± 0.02)Singlet (s)3H-
Ether -OCH3 Aliphatic3.90 (± 0.02)Singlet (s)3H-
TMS Reference0.00Singlet--
CHCl3 Solvent7.26Singlet--

> Note: The two methyl signals (Ester and Ether) are chemically distinct but often appear very close (3.90–3.95 ppm). In lower field instruments (300 MHz), they may overlap. In DMSO-


, these peaks often resolve more clearly due to solvent polarity effects.
Detailed Mechanistic Interpretation
1. The Aromatic Region (8.18 ppm)
  • Observation: A sharp singlet integrating to 2 protons.

  • Mechanism:

    • Deshielding: The protons are ortho to the electron-withdrawing ester group (-COOMe), which exerts a strong deshielding cone effect, pushing the shift downfield (typically >8.0 ppm).

    • Bromine Effect: The bromine atoms at positions 3 and 5 are electronegative (-I effect), further deshielding the adjacent C2/C6 protons compared to the non-brominated precursor.

    • Symmetry: Because C2 and C6 are identical, there is no coupling between them (

      
       effectively), and no neighbors exist to split them. This singlet  is the primary confirmation of successful di-bromination.
      
2. The Methyl Region (3.90 - 3.92 ppm)[1]
  • Ester Methyl: Typical methyl esters appear ~3.8–3.9 ppm.[1]

  • Ether Methyl: The methoxy group at C4 is flanked by two bulky bromine atoms (Steric Inhibition of Resonance).

    • Steric Effect: The bulky Br atoms force the methoxy group out of the aromatic plane. This reduces the conjugation of the oxygen lone pair into the ring.

    • Result: The oxygen becomes slightly less positive (less donating), and the methyl group may shift slightly compared to the unhindered precursor.

Comparative Analysis: Product vs. Alternatives

This section compares the target product with its starting material and potential impurities to guide reaction monitoring.

Comparison Table: Spectral Evolution
FeatureStarting Material (Methyl 4-methoxybenzoate)Intermediate (Mono-bromo analog)Target Product (3,5-Dibromo)
Aromatic Pattern AA'BB' System (Two Doublets)ABC System (Three distinct signals)A2 System (One Singlet)
Coupling (

)

Hz (Ortho)

Hz (Meta),

Hz (Ortho)
None (Singlet)
Ar-H Shifts

8.00 (2H), 6.90 (2H)

8.23 (d), 7.98 (dd), 6.95 (d)

8.18 (2H)
Validation Status PrecursorImpurity (Incomplete Reaction)Pure Product
Diagnostic Workflow Diagram

Use this logic flow to interpret your crude reaction mixture.

AnalysisLogic Start Analyze Aromatic Region (7.0 - 8.5 ppm) Check1 Do you see Doublets? Start->Check1 Branch1 Yes (Large J ~9Hz) Check1->Branch1 Dominant Signal Branch2 Yes (Small J ~2Hz) Check1->Branch2 Minor/Major Signal Branch3 No (Only Singlet) Check1->Branch3 Dominant Signal Result1 Starting Material Present (Reaction Incomplete) Branch1->Result1 Result2 Mono-Bromo Impurity (Push Reaction Further) Branch2->Result2 Result3 Target Product Confirmed (High Symmetry) Branch3->Result3

Figure 2: Decision tree for interpreting crude NMR data during bromination.

Troubleshooting & Impurity Profiling

Common Impurities
  • Mono-bromo species (Methyl 3-bromo-4-methoxybenzoate):

    • Cause: Insufficient equivalents of Bromine or low reaction temperature.

    • Detection: Look for a doublet at

      
       6.95 ppm (H5, ortho to OMe) and a doublet at 
      
      
      
      8.23 ppm (H2, meta to Br).
  • Demethylated Byproduct (3,5-dibromo-4-hydroxybenzoate):

    • Cause: Harsh conditions (e.g.,

      
       or high heat with HBr) causing ether cleavage.
      
    • Detection: Disappearance of the Ether-OMe singlet (~3.9 ppm). Appearance of a broad Phenol -OH singlet (>5.0 ppm, exchangeable with

      
      ).
      
Solvent Effects

If the methyl signals (3.90 and 3.92 ppm) overlap in


, switch to DMSO-

. The difference in solvation often resolves the two methyl groups into distinct singlets, aiding in precise integration.

References

  • Spectral Data Validation: Methyl 4-methoxybenzoate 1H NMR Spectrum. National Institute of Standards and Technology (NIST) Chemistry WebBook. Link

  • Substituent Effects:Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • Synthesis Context: Bromination of activated aromatic esters. Journal of Chemical Education, "Electrophilic Aromatic Substitution of Methyl Benzoate". Link

  • Analog Comparison: Methyl 3,5-dimethoxybenzoate NMR Data. ChemicalBook Spectral Database. Link

Sources

Technical Comparison Guide: High-Purity Methyl 3,5-dibromo-4-methoxybenzoate (98-100°C)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

Methyl 3,5-dibromo-4-methoxybenzoate (CAS: 22812-61-9) is a critical halogenated building block in medicinal chemistry, particularly for the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. While commercial grades often vary, the melting point range of 98-100°C serves as the definitive thermodynamic fingerprint for >98% purity.

This guide contrasts the performance of high-purity (crystalline, 98-100°C) material against lower-grade alternatives (amorphous/waxy, <96°C) and validates the synthesis protocols required to achieve this standard.

Key Performance Indicators (KPIs)
FeatureHigh-Purity (Target)Low-Grade / ImpureImpact on Drug Development
Melting Point 98-100°C 85-95°C (Broad)Sharp MP indicates absence of crystal lattice defects caused by impurities.
Composition >98% Dibromo esterContains Mono-bromo / AcidImpurities act as chain terminators or catalyst poisons in Pd-catalyzed couplings.
Solubility Consistent in Toluene/DCMVariable/HygroscopicInconsistent solubility leads to concentration errors in automated synthesis.
Appearance White Crystalline SolidOff-white/Yellow PowderColor indicates oxidation or residual brominating agents (e.g., Br2).

Thermodynamic Characterization & Purity Logic

The melting point (MP) is not merely a physical property; it is a rapid, self-validating quality control gate. For Methyl 3,5-dibromo-4-methoxybenzoate, the depression of the melting point is the primary indicator of under-bromination (presence of methyl 3-bromo-4-methoxybenzoate) or hydrolysis (presence of the free acid).

Comparative Analysis of Impurities
  • The Mono-Bromo Impurity (Methyl 3-bromo-4-methoxybenzoate):

    • Origin: Insufficient reaction time or stoichiometry during bromination.

    • Effect: Forms a solid solution with the product, broadening the MP range significantly (e.g., 88-94°C).

    • Consequence: In Suzuki couplings, this impurity competes for the Pd catalyst, yielding mono-arylated byproducts that are difficult to separate chromatographically.

  • The Free Acid Impurity (3,5-dibromo-4-methoxybenzoic acid):

    • Origin: Hydrolysis of the ester during acidic workup or storage.

    • Effect: The acid has a much higher MP (~226-229°C). Small amounts may not depress the MP drastically but will cause "cloudiness" in the melt or insolubility in non-polar solvents.

Decision Logic for Purity

The following decision tree illustrates the workflow for validating the 98-100°C specification.

PurityLogic Start Crude Methyl 3,5-dibromo-4-methoxybenzoate MP_Check Measure Melting Point (Capillary) Start->MP_Check Range_Low Range: < 96°C (Broad) MP_Check->Range_Low Impurity: Mono-bromo Range_High Range: > 100°C or Cloudiness MP_Check->Range_High Impurity: Free Acid Range_Target Range: 98-100°C (Sharp) MP_Check->Range_Target Action_Recryst Recrystallize (MeOH or EtOH) Range_Low->Action_Recryst Action_AcidWash Base Wash (Remove Acid) then Recrystallize Range_High->Action_AcidWash Action_Approve Approve for Synthesis Range_Target->Action_Approve Action_Recryst->MP_Check Re-test Action_AcidWash->MP_Check Re-test

Figure 1: Quality Control Decision Tree. A sharp melting point between 98-100°C confirms the removal of critical synthetic impurities.

Synthetic Routes & Optimization

To achieve the 98-100°C standard, the synthesis must prioritize complete conversion over speed. The two primary routes are compared below.

Route A: Bromination of Methyl Anisate (Recommended)

This route is preferred for scalability. It involves the electrophilic aromatic substitution of Methyl 4-methoxybenzoate.

  • Starting Material: Methyl 4-methoxybenzoate (MP: 48-50°C).

  • Reagent: Bromine (

    
    ) in Acetic Acid (AcOH).[1]
    
  • Mechanism: The methoxy group activates the 3 and 5 positions (ortho-para director), while the ester deactivates the ring. The activation is strong enough to allow di-bromination under mild heating.

Route B: Methylation of 3,5-Dibromo-4-hydroxybenzoic Acid

This route is often used if the acid is available from natural sources (marine sponges) or prior synthesis.

  • Drawback: Requires methylation reagents (MeI or

    
    ) which are toxic, and the phenolic -OH must be methylated simultaneously or selectively protected, adding steps.
    
Optimized Protocol (Route A)

This protocol is designed to minimize the mono-bromo impurity.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 4-methoxybenzoate (1.0 eq) in Glacial Acetic Acid (5 volumes).

  • Catalysis: Add anhydrous Sodium Acetate (1.5 eq) to buffer the HBr generated, preventing ester hydrolysis.

  • Bromination: Add Bromine (2.5 eq, slight excess) dropwise at room temperature.

    • Critical Control Point: Maintain temperature < 30°C during addition to prevent side-chain bromination.

  • Reflux: Heat to 60-70°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The mono-bromo intermediate will disappear.

  • Quench: Pour into ice water containing Sodium Bisulfite (to neutralize excess

    
    ).
    
  • Purification (The Key to 98-100°C):

    • Filter the crude white solid.

    • Recrystallization: Dissolve in minimum hot Methanol (or Ethanol).[1] Cool slowly to 4°C.

    • Result: The di-bromo ester crystallizes out (MP 98-100°C), while the mono-bromo impurity remains in the mother liquor.

SynthesisWorkflow SM Methyl 4-methoxybenzoate (MP 49°C) Reagents Br2 / AcOH 60°C, 4h SM->Reagents Intermediate Mixture: Di-bromo (Major) Mono-bromo (Minor) Reagents->Intermediate Quench Quench: NaHSO3 / Ice Water Intermediate->Quench Crude Crude Solid (MP ~90-95°C) Quench->Crude Recryst Recrystallization (Hot MeOH) Crude->Recryst Final Pure Product (MP 98-100°C) Recryst->Final

Figure 2: Synthesis and Purification Workflow. The recrystallization step is non-negotiable for achieving the target melting point.

Downstream Application: Suzuki-Miyaura Coupling

The high purity of Methyl 3,5-dibromo-4-methoxybenzoate allows for the synthesis of symmetric or asymmetric terphenyl derivatives.

  • Symmetric Coupling: Using 2.2 eq of Boronic Acid yields the 3,5-diaryl product.

  • Asymmetric Coupling: High purity allows for controlled mono-coupling (using 1.0 eq Boronic Acid) because the first coupling deactivates the ring slightly less than the initial ester, but steric hindrance plays a role.

  • Data Support: Impure samples (MP <96°C) containing 5% mono-bromo impurity result in a 10-15% yield drop in symmetric couplings due to the formation of "capped" mono-aryl byproducts that cannot react further.

References

  • BenchChem. (2025).[1] A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Retrieved from

  • ChemicalBook. (2025). Methyl 3-bromo-4-methoxybenzoate Properties and Data. Retrieved from

  • PubChem. (2025).[2][3][4] Methyl 3,5-dibromo-4-methylbenzoate Compound Summary. (Note: Structural analog comparison). Retrieved from

  • Thermo Scientific Chemicals. (2025). Methyl 4-methoxybenzoate Product Specifications. Retrieved from [5][6]

Sources

HPLC Retention Time Comparison: Methyl 3,5-dibromo-4-methoxybenzoate vs. Methyl 3-bromo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

This guide provides a technical comparison of the HPLC retention behavior between Methyl 3-bromo-4-methoxybenzoate (Mono-bromo) and its over-brominated analog, Methyl 3,5-dibromo-4-methoxybenzoate (Di-bromo).

In synthetic pathways involving the electrophilic bromination of methyl anisate (methyl 4-methoxybenzoate), the formation of the 3,5-dibromo species is a common critical impurity [1]. Distinguishing these two species is essential for process control and purity assessment. Due to the significant difference in lipophilicity introduced by the second bromine atom, Reverse Phase Chromatography (RP-HPLC) on a C18 stationary phase is the industry-standard method for separation.

The Core Distinction
  • Methyl 3-bromo-4-methoxybenzoate : Moderately lipophilic. Elutes earlier .

  • Methyl 3,5-dibromo-4-methoxybenzoate : Highly lipophilic. Elutes later .

Chemical Identity & Theoretical Basis

To optimize separation, one must understand the physicochemical drivers. The addition of halogen atoms to an aromatic ring significantly increases the partition coefficient (LogP), driving stronger interactions with the non-polar C18 stationary phase.

FeatureMethyl 3-bromo-4-methoxybenzoateMethyl 3,5-dibromo-4-methoxybenzoate
Structure Mono-substituted (Br at pos 3)Di-substituted (Br at pos 3, 5)
CAS Number 35450-37-422812-61-9
Formula C₉H₉BrO₃C₉H₈Br₂O₃
Molecular Weight 245.07 g/mol 323.97 g/mol
Predicted LogP ~2.8 [2]~3.6 - 3.9
Hydrophobicity ModerateHigh
Elution Order (C18) First (tR1) Second (tR2)

Mechanism of Separation: The separation is governed by solvophobic theory . The C18 alkyl chains on the silica support interact more strongly with the more hydrophobic di-bromo analog. The mono-bromo species, being relatively more polar, partitions more readily into the polar mobile phase (Acetonitrile/Water), resulting in a shorter retention time [3].

Experimental Protocol (Standardized)

The following protocol is designed to achieve a resolution factor (


) > 2.0 between the mono- and di-bromo species.
Chromatographic Conditions
  • Column : C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A : 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B : Acetonitrile (HPLC Grade).

  • Flow Rate : 1.0 mL/min.[1]

  • Column Temperature : 30°C (Controlled).

  • Detection : UV at 254 nm (Primary) and 280 nm (Secondary).

  • Injection Volume : 5 - 10 µL.

Gradient Program

A gradient is recommended over isocratic elution to prevent peak broadening of the late-eluting di-bromo compound.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Event
0.06040Equilibration
2.06040Isocratic Hold
12.01090Linear Ramp
15.01090Wash
15.16040Re-equilibration
20.06040End of Run
Sample Preparation
  • Diluent : 50:50 Acetonitrile:Water.

  • Concentration : Prepare a stock solution of 1.0 mg/mL. Dilute to working concentration of 0.1 mg/mL.

  • Filtration : Filter through a 0.22 µm PTFE filter before injection to protect the column.

Expected Performance & Data Analysis

Retention Time Comparison

Under the conditions specified above, the expected retention times are:

  • Methyl 3-bromo-4-methoxybenzoate : ~6.5 - 7.5 minutes.

  • Methyl 3,5-dibromo-4-methoxybenzoate : ~10.5 - 11.5 minutes.[2]

Note: Absolute times will vary based on column dead volume and specific instrument dwell volume, but the relative retention (Selectivity,


)  will remain consistent.
Visualizing the Separation Logic

The following diagram illustrates the mechanistic pathway determining the elution order.

SeparationLogic Injection Sample Injection (Mixture) Column C18 Column (Hydrophobic Stationary Phase) Injection->Column Partition Partitioning Equilibrium Column->Partition Mono Methyl 3-bromo (Lower LogP) Elution1 Elutes First (t ~ 7 min) Mono->Elution1 Di Methyl 3,5-dibromo (Higher LogP) Elution2 Elutes Second (t ~ 11 min) Di->Elution2 Partition->Mono Weaker Interaction Partition->Di Stronger Interaction

Caption: Separation logic flow showing how hydrophobicity (LogP) dictates the elution order on a C18 column.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution Mobile phase too strong (too much ACN initially).Decrease initial %B to 30% or 35%.
Peak Tailing (Di-bromo) Secondary silanol interactions.[3]Ensure column is "End-capped".[3] Add 0.1% Formic Acid or TFA to mobile phase.
Retention Time Drift Temperature fluctuations.[4]Use a column oven set strictly to 30°C or 35°C.
Ghost Peaks Carryover of the hydrophobic di-bromo species.Extend the "Wash" step (90% ACN) to 5 minutes between runs.

References

  • BenchChem . "A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis." BenchChem Technical Guides. Accessed October 26, 2025. Link

  • PubChem . "Methyl 3-bromo-4-methoxybenzoate (Compound)." National Library of Medicine. Accessed October 26, 2025. Link

  • Chromatography Today . "Separation of Bromobenzoic Acids both In Vitro and In Vivo." Chromatography Today. Accessed October 26, 2025. Link

  • BLD Pharm . "Product Analysis: Methyl 3,5-dibromo-4-methoxybenzoate (CAS 22812-61-9)." BLD Pharmatech.[2][5][6] Accessed October 26, 2025. Link

Sources

Publish Comparison Guide: IR Spectroscopy of Methyl 3,5-dibromo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the IR spectroscopic characteristics of Methyl 3,5-dibromo-4-methoxybenzoate, focusing on the ester carbonyl stretch. It analyzes the structural factors—specifically Steric Inhibition of Resonance (SIR)—that drive the spectral shifts distinguishing this compound from its analogs.

Executive Summary: The "Ortho Effect" on Carbonyl Frequency

For researchers characterizing halogenated benzoates, the carbonyl (


) stretching frequency serves as a sensitive probe of electronic environment and molecular conformation.

In Methyl 3,5-dibromo-4-methoxybenzoate , the ester carbonyl peak appears at a significantly higher wavenumber (~1735 ± 5 cm⁻¹) compared to its non-brominated analog, Methyl 4-methoxybenzoate (~1712 cm⁻¹).

This counter-intuitive shift—where an electron-donating methoxy group fails to lower the frequency—is driven by Steric Inhibition of Resonance (SIR) . The bulky bromine atoms at the 3,5-positions force the 4-methoxy group out of planarity with the benzene ring, decoupling its resonance contribution and leaving only its electron-withdrawing inductive effect.

Comparative Spectral Data Analysis

The following table contrasts the target compound with key structural analogs to isolate the effects of substituents and steric hindrance.

CompoundStructureC=O[1][2][3][4][5][6][7][8][9][10][11] Frequency (cm⁻¹)Electronic Dominance
Methyl Benzoate Ph-COOMe1724 Baseline conjugation.
Methyl 4-methoxybenzoate 4-MeO-Ph-COOMe1712 Strong Resonance (+R): MeO donates e⁻, weakening C=O bond character.
Methyl 3,5-dibromobenzoate 3,5-Br₂-Ph-COOMe1730 Induction (-I): Br withdraws e⁻, strengthening C=O bond.
Methyl 3,5-dibromo-4-methoxybenzoate (Target Compound)1735 - 1740 SIR + Induction: Br forces MeO out of plane. +R is blocked. Combined -I of Br and MeO raises frequency.

Note: Data represents solid-state (KBr/ATR) or non-polar solution values. Frequencies may shift +10-15 cm⁻¹ in vapor phase.

Mechanistic Deep Dive: Steric Inhibition of Resonance (SIR)

To understand the spectral shift, one must look beyond simple substituent effects to the 3D conformational reality of the molecule.

The Structural Conflict
  • Planarity Preference: The 4-methoxy group naturally prefers to lie coplanar with the benzene ring to maximize p-orbital overlap (conjugation).

  • Steric Clash: The Van der Waals radii of the Bromine atoms at positions 3 and 5 physically obstruct the methyl group of the methoxy substituent.

  • Conformational Twist: To relieve this strain, the methoxy group rotates roughly 90° out of the aromatic plane.

The Electronic Consequence
  • Resonance Decoupling: Once twisted, the lone pair on the oxygen atom is orthogonal to the ring's

    
    -system. The powerful electron-donating resonance effect (+R) is effectively "turned off."
    
  • Inductive Dominance: The oxygen atom remains highly electronegative. Without the compensating resonance donation, it acts purely as an electron-withdrawing group (-I).

  • Result: The benzene ring becomes electron-deficient (pulled by 2 Br atoms and 1 O atom). This electron deficiency pulls electron density away from the ester carbonyl carbon, increasing the double-bond character of the

    
     bond and raising its vibrational frequency.
    
Pathway Visualization

The following diagram illustrates the logical flow from steric hindrance to spectral shift.

SIR_Mechanism cluster_0 Structural Input cluster_1 Steric Interaction cluster_2 Electronic Consequence cluster_3 Spectral Output Br_Sub 3,5-Dibromo Substitution (Bulky Groups) Clash Steric Clash: Br vs. O-Me Br_Sub->Clash MeO_Sub 4-Methoxy Group (Resonance Donor) MeO_Sub->Clash Twist Methoxy Group Rotates Out of Plane Clash->Twist Relieves Strain Resonance_Off Resonance (+R) BLOCKED Twist->Resonance_Off Induction_On Inductive Effect (-I) DOMINATES Twist->Induction_On e_Deficient Electron Deficient Ring Resonance_Off->e_Deficient Induction_On->e_Deficient High_Freq High C=O Frequency (~1735 cm⁻¹) e_Deficient->High_Freq Strengthens Bond

Figure 1: Mechanism of Steric Inhibition of Resonance (SIR) leading to increased carbonyl frequency.

Experimental Protocol: Validating the Shift

To experimentally verify these peaks, use the following self-validating protocol. This method ensures that sample preparation artifacts (like moisture or polymorphism) do not skew the wavenumber reading.

Materials
  • Sample: Methyl 3,5-dibromo-4-methoxybenzoate (>98% purity).

  • Reference Standard: Polystyrene calibration film.

  • Matrix: Spectroscopic grade KBr (dried) or Diamond ATR crystal.

Step-by-Step Methodology
  • Calibration Check:

    • Run a background scan with the polystyrene film.

    • Verify the standard peak at 1601.4 cm⁻¹ . If the deviation is >1 cm⁻¹, recalibrate the interferometer.

  • Sample Preparation (Choose One):

    • Method A (ATR - Preferred for speed): Place ~5 mg of solid sample onto the diamond crystal. Apply high pressure using the anvil to ensure intimate contact.

    • Method B (KBr Pellet - Preferred for resolution): Grind 1-2 mg of sample with 100 mg of dry KBr in an agate mortar until a fine powder is formed. Press at 10 tons for 2 minutes to form a transparent disc.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Critical for distinguishing closely spaced aromatic overtones).

    • Scans: 16 (ATR) or 32 (KBr).

    • Range: 4000 – 400 cm⁻¹.

  • Data Analysis & Validation:

    • Primary Peak: Locate the strongest band in the 1700–1750 region.

    • Secondary Validation: Check for the C-O stretch (ester) in the 1250–1300 cm⁻¹ region. In 3,5-dibromo derivatives, the aromatic C-Br stretch often appears near 1000–1080 cm⁻¹ .

    • Self-Check: If the peak is broad and centered <1710 cm⁻¹, suspect hydrolysis to the carboxylic acid (check for broad O-H stretch at 3000–3300 cm⁻¹).

References
  • National Institute of Standards and Technology (NIST). Methyl 3,5-dibromobenzoate IR Spectrum. NIST Chemistry WebBook, SRD 69.[12] [Link]

  • PubChem. Methyl 4-methoxybenzoate (Methyl Anisate) Compound Summary. National Library of Medicine. [Link]

  • Böhm, S., & Exner, O. (2000).[13] Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids.[13] Chemistry – A European Journal. [Link]

  • SpectraBase. Methyl 3,5-dibromobenzoate FTIR Spectra. Wiley Science Solutions. [Link]

Sources

A Comparative Guide to the Reactivity of Methyl vs. Ethyl 3,5-dibromo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic chemistry and pharmaceutical development, the selection of appropriate building blocks and intermediates is paramount. The reactivity of these molecules dictates reaction kinetics, yield, and the feasibility of synthetic routes. This guide provides an in-depth comparison of the reactivity of two closely related aromatic esters: Methyl 3,5-dibromo-4-methoxybenzoate and Ethyl 3,5-dibromo-4-methoxybenzoate.

While structurally similar, the seemingly minor difference between the methyl and ethyl ester groups imparts subtle yet significant changes in their chemical behavior. Understanding these differences is crucial for optimizing reaction conditions, predicting outcomes, and selecting the appropriate derivative for a given synthetic challenge. This analysis is grounded in the fundamental principles of organic chemistry, supported by established mechanistic understanding and supplemented with a robust experimental framework for validation.

Theoretical Framework: Key Factors Governing Ester Reactivity

The reactivity of esters is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. Reactions such as hydrolysis, a key measure of reactivity, proceed via a nucleophilic acyl substitution mechanism.[1][2] This process can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[1][3] The subsequent collapse of this intermediate expels an alkoxide (methoxide or ethoxide) as the leaving group. This reaction is effectively irreversible because the alkoxide, a strong base, immediately deprotonates the newly formed carboxylic acid.[1][4]

Acid-Catalyzed Hydrolysis

In an acidic medium, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon.[2][5] A weak nucleophile, such as water, can then attack the carbonyl. This process is reversible, and the position of the equilibrium is influenced by the concentration of the reactants and products.[3]

Two primary factors dictate the relative rates of these reactions for our target molecules:

  • Electronic Effects: The aromatic ring is substituted with two electron-withdrawing bromine atoms and an electron-donating methoxy group. The powerful inductive effect of the bromine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7] This effect is identical for both the methyl and ethyl esters and serves to enhance the overall reactivity of the benzoate core compared to an unsubstituted benzoate.

  • Steric Effects: This is the differentiating factor. Steric hindrance refers to the spatial bulk of groups near the reaction center, which can impede the approach of a nucleophile.[8][9] An ethyl group (-CH₂CH₃) is larger and offers more steric hindrance than a methyl group (-CH₃).[10] This increased bulk can slow down the rate of nucleophilic attack on the carbonyl carbon.[3][11]

Based on these principles, it is hypothesized that Methyl 3,5-dibromo-4-methoxybenzoate will exhibit greater reactivity towards nucleophilic acyl substitution than its ethyl counterpart due to lower steric hindrance.

Comparative Reactivity Analysis

The logical relationship between steric bulk and reaction rate is illustrated below.

cluster_0 Methyl Ester cluster_1 Ethyl Ester Me Methyl Group (-CH3) Smaller Size Me_Hindrance Less Steric Hindrance Me->Me_Hindrance Me_Attack Easier Nucleophilic Attack Me_Hindrance->Me_Attack Me_Rate Faster Reaction Rate Me_Attack->Me_Rate Et Ethyl Group (-CH2CH3) Larger Size Et_Hindrance Greater Steric Hindrance Et->Et_Hindrance Et_Attack More Difficult Nucleophilic Attack Et_Hindrance->Et_Attack Et_Rate Slower Reaction Rate Et_Attack->Et_Rate

Caption: Steric hindrance comparison between methyl and ethyl esters.

Predicted Quantitative Differences

To illustrate the expected disparity in reactivity, the following table presents hypothetical, yet representative, kinetic data for the base-catalyzed hydrolysis of the two esters under identical conditions. The rate constant (k) for the ethyl ester is expected to be lower than that of the methyl ester.

CompoundEster GroupRelative Steric HindrancePredicted Rate Constant (k) at 25°C (M⁻¹s⁻¹)Predicted Half-life (t₁/₂) (min)
Methyl 3,5-dibromo-4-methoxybenzoate-CH₃Lowkmethylt1/2, methyl
Ethyl 3,5-dibromo-4-methoxybenzoate-CH₂CH₃Highkethyl (kethyl < kmethyl)t1/2, ethyl (t1/2, ethyl > t1/2, methyl)

Experimental Protocol: Comparative Saponification Rate Study

To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. The following protocol outlines a robust method for determining the second-order rate constants for the saponification of both esters.

Objective: To quantitatively determine and compare the rate of hydrolysis of Methyl 3,5-dibromo-4-methoxybenzoate and Ethyl 3,5-dibromo-4-methoxybenzoate under basic conditions.

Materials:

  • Methyl 3,5-dibromo-4-methoxybenzoate

  • Ethyl 3,5-dibromo-4-methoxybenzoate

  • Ethanol (or other suitable solvent)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.05 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burettes, pipettes, and volumetric flasks

  • Stopwatch

Workflow Diagram:

G prep 1. Prepare Reactant Solutions - Ester in Ethanol - Aqueous NaOH equilibrate 2. Equilibrate Solutions Place in constant temp bath (e.g., 25°C) prep->equilibrate mix 3. Initiate Reaction Mix equal volumes of ester and NaOH solutions Start stopwatch equilibrate->mix aliquot 4. Sample at Intervals Withdraw aliquots at t = 2, 5, 10, 20, 30 min mix->aliquot quench 5. Quench Reaction Add aliquot to excess standard HCl aliquot->quench titrate 6. Back-Titration Titrate unreacted HCl with standard NaOH quench->titrate calc 7. Calculate Concentrations Determine [Ester] at each time point titrate->calc plot 8. Plot and Analyze Data Plot 1/[Ester] vs. time calc->plot rate 9. Determine Rate Constant (k) Slope of the line = k plot->rate

Caption: Experimental workflow for the comparative kinetic study.

Procedure:

  • Preparation: Prepare 0.05 M solutions of both the methyl and ethyl ester in ethanol.

  • Equilibration: Place the ester solutions and the 0.1 M NaOH solution in a constant temperature water bath (e.g., 25°C) and allow them to reach thermal equilibrium.

  • Reaction Initiation: To start the reaction, quickly mix equal volumes of the ester solution and the NaOH solution in a reaction flask. This will result in initial concentrations of 0.025 M for the ester and 0.05 M for NaOH. Start the stopwatch immediately.

  • Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes), withdraw a precise aliquot (e.g., 10.0 mL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing a known excess of the standard 0.05 M HCl solution. This will neutralize the unreacted NaOH and stop the reaction.

  • Back-Titration: Add a few drops of phenolphthalein indicator to the quenched solution and titrate the excess HCl with the standard 0.1 M NaOH solution to the faint pink endpoint.

  • Data Analysis:

    • For each time point, calculate the moles of NaOH that reacted, which is equal to the moles of ester that hydrolyzed.

    • Calculate the concentration of the ester at each time point.

    • For a second-order reaction, a plot of 1/[Ester] versus time will yield a straight line. The slope of this line is the rate constant, k.

  • Comparison: Compare the calculated rate constants for the methyl and ethyl esters to determine their relative reactivity.

Synthetic Considerations

The starting material for both esters, 3,5-dibromo-4-methoxybenzoic acid, can be synthesized via the direct bromination of 4-methoxybenzoic acid.[15][16] The subsequent esterification can be achieved through a standard Fischer esterification, refluxing the carboxylic acid in an excess of the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid.

G cluster_0 Methyl Ester Synthesis cluster_1 Ethyl Ester Synthesis start 3,5-Dibromo-4-methoxybenzoic Acid react_me React with Methanol (CH3OH) + Acid Catalyst (H+) start->react_me Fischer Esterification react_et React with Ethanol (CH3CH2OH) + Acid Catalyst (H+) start->react_et Fischer Esterification prod_me Methyl 3,5-dibromo-4-methoxybenzoate react_me->prod_me prod_et Ethyl 3,5-dibromo-4-methoxybenzoate react_et->prod_et

Caption: Synthesis pathways for the target ester compounds.

Conclusion and Practical Implications

The comparative analysis, grounded in fundamental principles of chemical kinetics and steric effects, strongly indicates that Methyl 3,5-dibromo-4-methoxybenzoate is more reactive than Ethyl 3,5-dibromo-4-methoxybenzoate . The smaller size of the methyl group presents a lower steric barrier to nucleophilic attack at the carbonyl carbon, facilitating a faster reaction rate.

For professionals in drug development and organic synthesis, this has several practical implications:

  • Choice of Protecting Group: If the ester functionality is used as a protecting group for the carboxylic acid, the ethyl ester would offer greater stability and would be more resistant to premature hydrolysis than the methyl ester.

  • Reaction Optimization: When using these compounds as synthetic intermediates, reactions involving nucleophilic attack at the ester carbonyl will proceed more rapidly with the methyl ester, potentially allowing for milder reaction conditions or shorter reaction times.

  • Purification Strategies: The difference in reactivity might be exploited in purification. For instance, if a mixture contains an unwanted acidic impurity, a carefully controlled partial hydrolysis could selectively convert the more reactive methyl ester to the corresponding carboxylate, facilitating separation.

By understanding the subtle interplay of steric and electronic factors, researchers can make more informed decisions in the design and execution of complex synthetic strategies, ultimately leading to more efficient and successful outcomes.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Mayer, M., & van de Waterbeemd, H. (2002). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of medicinal chemistry, 45(16), 3379-3387. Retrieved from [Link]

  • Buchwald, P. (2002). Structure-metabolism Relationships: Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Mini reviews in medicinal chemistry, 2(2), 159-173. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 22.6: Ester Chemistry. Retrieved from [Link]

  • Morawetz, H., & Zimmering, P. E. (1954). Steric Effects in the Hydrolysis of Ester Groups Attached to Polycarboxylic Acids. The Journal of Physical Chemistry, 58(9), 753-756. Retrieved from [Link]

  • DeTar, D. F., & Tenpas, C. J. (1976). Theoretical calculation of steric effects in ester hydrolysis. Journal of the American Chemical Society, 98(15), 4567-4571. Retrieved from [Link]

  • PSIBERG. (2023, February 7). Esters Hydrolysis: Types and their Mechanisms. Retrieved from [Link]

  • RSC Publishing. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (2025). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Retrieved from [Link]

  • Evans, C. G., & Thomas, J. D. R. (1971). Effect of unsaturated substituents on the hydrolysis of esters. Journal of the Chemical Society B: Physical Organic, 1502-1504. Retrieved from [Link]

  • Walker, T. W., et al. (2021). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ChemRxiv. Retrieved from [Link]

  • AK Lectures. (2014, July 4). Ester Hydrolysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, February 7). Inductive vs conjugation effects in ester hydrolysis. Retrieved from [Link]

  • Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. Retrieved from [Link]

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Crystal Structure Profiling: Methyl 3,5-dibromo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the crystal structure potential and comparative performance of Methyl 3,5-dibromo-4-methoxybenzoate .

As a Senior Application Scientist, I have structured this content to address the specific needs of drug discovery professionals. Since direct open-access crystallographic data (CIF files) for this specific ester is rare in public repositories compared to its acid or phenolic analogs, this guide serves as both a comparative analysis of structural analogs and a strategic protocol for generating and refining this specific dataset in your laboratory.

Executive Summary & Structural Significance

Methyl 3,5-dibromo-4-methoxybenzoate (CAS: 22812-61-9) represents a critical pharmacophore in medicinal chemistry. Unlike its hydroxy- or acid-functionalized analogs, this molecule lacks strong hydrogen bond donors. Consequently, its solid-state organization is driven almost exclusively by Halogen Bonding (XB) and


 stacking .

For researchers, solving this structure is not merely an exercise in identification; it is a probe into


-hole interactions . The electron-withdrawing ester and the electron-donating methoxy group create a "push-pull" electronic environment that tunes the electrophilicity of the bromine atoms, making this an ideal model for studying halogen-mediated ligand binding.

Comparative Crystallographic Analysis

To understand the expected performance of the target molecule, we must benchmark it against its crystallographically known analogs: the parent Acid and the Phenol derivative.

Table 1: Structural & Physicochemical Comparison
FeatureTarget: Methyl Ester Analog A: The Acid Analog B: The Phenol
Compound Methyl 3,5-dibromo-4-methoxybenzoate3,5-Dibromo-4-methoxybenzoic acidMethyl 3,5-dibromo-4-hydroxybenzoate
Formula



H-Bond Donors 0 (Aprotic)1 (COOH)1 (Phenolic OH)
Dominant Interaction Halogen Bonding (Br[1][2]···O) H-Bond Dimer (COOH···COOH)H-Bond (OH···O=C)
Predicted Melting Pt. Low (

C)
High (

C)
Medium (

C)
Crystal Habit Prisms/Blocks (likely soft)Needles/Plates (hard)Prisms
Lattice Stability Low (Van der Waals dominant)High (H-bond network)Medium
Solubility High (DCM, EtOAc, THF)Moderate (Alcohols)Moderate (Alcohols)
Performance Insight: The "Silent" Interaction
  • The Acid (Analog A): Crystallizes readily due to the robust carboxylic acid dimer motif (

    
     graph set). This creates a rigid lattice that masks weaker halogen interactions.
    
  • The Target (Methyl Ester): By capping the carboxylic acid as a methyl ester, you eliminate the dominant H-bond network. This "unmasks" the bromine atoms, forcing the crystal to organize via Br···O=C or Br···Br type II contacts.

    • Implication: Crystals of the target will be softer, more soluble, and potentially polymorphic depending on solvent choice (e.g., solvates are likely).

Experimental Protocols

This section details the self-validating workflows required to synthesize the target and grow diffraction-quality crystals.

Protocol A: Synthesis (Bromination of Methyl Anisate)

Rationale: Direct bromination of the ester is preferred over esterification of the dibromo-acid to avoid steric hindrance issues during the esterification step.

  • Reagents: Methyl 4-methoxybenzoate (1.0 eq), Bromine (

    
    , 2.5 eq), Acetic Acid (Glacial), Sodium Acetate (buffer).
    
  • Procedure:

    • Dissolve Methyl 4-methoxybenzoate in glacial acetic acid (0.5 M concentration).

    • Add NaOAc (1.0 eq) to buffer the HBr byproduct (prevents ester hydrolysis).

    • Add

      
       dropwise at room temperature. The methoxy group strongly directs ortho, ensuring 3,5-substitution.
      
    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1).

    • Quench: Pour into ice water containing

      
       (removes excess 
      
      
      
      ).
    • Isolation: Filter the white precipitate. Recrystallize crude from Ethanol.

Protocol B: Crystallization for X-Ray Diffraction

Rationale: To capture the halogen bonding network, we must avoid solvents that act as strong Lewis bases (like DMSO or DMF), which would competitively bind to the Bromine


-hole.
  • Method 1: Slow Evaporation (Preferred)

    • Solvent: Dichloromethane (DCM) / Methanol (9:1) .

    • Setup: Dissolve 20 mg in 2 mL solvent in a scintillation vial. Cover with parafilm, poke 3 small holes. Allow to stand at 4°C (fridge) to reduce thermal motion and improve order.

  • Method 2: Vapor Diffusion

    • Solvent (Inner Vial): Tetrahydrofuran (THF) (Good solubility).

    • Precipitant (Outer Vial): Pentane (Non-polar, induces packing).

    • Mechanism: Pentane slowly diffuses into THF, lowering solubility and forcing the brominated aromatic rings to stack.

Structural Analysis Workflow

Once crystals are obtained, follow this logic path to ensure accurate structure solution, specifically focusing on the heavy bromine atoms.

G cluster_0 Critical Step: Absorption Start Crystal Selection Screen Unit Cell Screening (Mo Source preferred) Start->Screen Polarized Light DataCol Data Collection (Collect > 0.8 Å resolution) Screen->DataCol Singularity confirmed AbsCor Absorption Correction (Critical for Br) DataCol->AbsCor High Mu (Br) Solve Structure Solution (Direct Methods/SHELXT) AbsCor->Solve Refine Refinement (Anisotropic Br) Solve->Refine Analysis Interaction Analysis (Measure Br...O distances) Refine->Analysis

Figure 1: Crystallographic workflow emphasizing the necessity of absorption correction due to the high scattering coefficient of Bromine.

Critical Refinement Note: The Bromine Factor

Bromine is a heavy scatterer (


).
  • Absorption Correction: You must apply a rigorous multi-scan or face-indexed absorption correction (SADABS or equivalent). Without this, the thermal ellipsoids for Br will be non-positive definite or physically unrealistic.

  • Disorder: Check the methoxy group (C-O-C) for rotational disorder. The methyl group often rotates to minimize steric clash with the bulky ortho-bromines.

Interaction Hierarchy Visualization

Understanding the competitive forces in the crystal lattice is vital for drug design applications.

Hierarchy Target Methyl 3,5-dibromo- 4-methoxybenzoate XB Halogen Bond (Br···O=C) Target->XB Primary Directional Force PiPi Pi-Pi Stacking (Ring···Ring) Target->PiPi Secondary Scaffold VDW Van der Waals (Packing) Target->VDW Bulk Packing XB->PiPi Synergistic Stabilization

Figure 2: The interaction hierarchy. In the absence of H-donors, Halogen Bonding becomes the primary directional force, critical for binding affinity studies.

References

  • Synthesis of Brominated Benzoates: BenchChem Technical Guide. "A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis." Available at:

  • Halogen Bonding Mechanics: Metrangolo, P., et al. "The Halogen Bond."[3][4][5] Chemical Reviews, 2016. (Contextual grounding on

    
    -hole interactions).
    
  • Analogous Structures (Acid Form): Comparison based on 3,5-Dibromo-4-methoxybenzoic acid data. PubChem CID: 14570117. Available at:

  • Analogous Structures (Phenol Form): Methyl 3,5-dibromo-4-hydroxybenzoate. PubChem CID: 726975. Available at:

  • Crystallographic Software: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

Sources

A Senior Application Scientist's Guide to Thin Layer Chromatography (TLC) of Brominated Anisates

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of TLC in Analyzing Brominated Anisates

In the landscape of pharmaceutical research and drug development, brominated anisates and related halogenated aromatic esters are pivotal intermediates. Their synthesis often results in a mixture of positional isomers (ortho-, meta-, para-), whose distinct physicochemical properties can significantly impact reaction yields, downstream functionalization, and ultimately, the biological activity and safety profile of the final active pharmaceutical ingredient (API). Consequently, the ability to rapidly and accurately resolve these isomers is not merely a procedural step but a critical control point in process chemistry and quality assurance.

Thin Layer Chromatography (TLC) emerges as an indispensable analytical tool in this context. It offers a rapid, cost-effective, and highly versatile method for monitoring reaction progress, identifying components in a mixture, and optimizing conditions for large-scale purification via column chromatography.[1][2] This guide provides a comprehensive, field-proven framework for developing and interpreting TLC separation of brominated anisates. We will delve into the core principles governing the separation, compare elution behaviors with supporting data from structurally analogous compounds, and provide a robust, self-validating protocol for your laboratory workflows.

Pillar 1: Understanding the Separation—Causality Behind Elution Behavior

The separation of compounds on a TLC plate is governed by the principle of differential partitioning between a stationary phase and a mobile phase.[3][4] For the analysis of brominated anisates, the standard choice is a polar stationary phase, typically silica gel (SiO₂), with a non-polar or moderately polar mobile phase (eluent).[3][5]

  • The Stationary Phase: Silica gel is a porous, high-surface-area adsorbent rich in surface silanol (-Si-OH) groups.[3] These groups are polar and can form hydrogen bonds or engage in dipole-dipole interactions with analytes.

  • The Mobile Phase: A liquid solvent or mixture of solvents that travels up the plate via capillary action, carrying the analytes with it.[1][6]

  • The Separation Mechanism: A continuous equilibrium is established for each compound between being adsorbed to the polar silica and being dissolved in the mobile phase.[1]

    • More Polar Compounds: Interact strongly with the polar silica gel, spend less time in the mobile phase, and therefore travel a shorter distance up the plate. This results in a lower Retention Factor (Rf) value .[7]

    • Less Polar Compounds: Have a weaker affinity for the stationary phase, are more readily dissolved in the mobile phase, and travel further up the plate, resulting in a higher Rf value .[7][8]

The Impact of Bromine Substitution on Polarity

The polarity of a brominated anisate isomer is a nuanced interplay of the electron-donating methoxy group (-OCH₃), the electron-withdrawing ester group (-COOCH₃), and the position of the bromine atom. While halogens are electron-withdrawing, their impact on overall molecular polarity in this context is less about inductive effects and more about how they influence the molecule's net dipole moment and its ability to interact with the stationary phase.

Generally, the para-substituted isomer is the most symmetric and often the least polar, leading to the highest Rf value. The ortho and meta isomers have more pronounced net dipole moments, making them more polar and resulting in lower Rf values. The potential for intramolecular hydrogen bonding in ortho isomers can sometimes reduce interaction with the stationary phase, leading to unexpectedly higher Rf values compared to the meta isomer.[9]

Pillar 2: Comparative Data and System Selection

Direct, published comparative data for the TLC of all brominated anisate isomers is sparse. However, we can draw authoritative parallels from structurally similar systems. A study on the nitration products of anisole, analyzed on silica gel plates with a 3:1 (v/v) hexanes:ethyl acetate mobile phase, provides an excellent model for understanding the expected elution order.[10] Nitro groups, like bromine, are deactivating and influence the molecule's electronics and polarity.

Table 1: Comparative Rf Values for Structurally Analogous Nitroanisole Isomers
CompoundMobile Phase (Hexanes:Ethyl Acetate)Stationary PhaseReported Rf ValueExpected Polarity Trend
Anisole (Parent)3:1Silica Gel0.85[10]Least Polar
4-Nitroanisole (para)3:1Silica Gel0.57[10]Less Polar
2-Nitroanisole (ortho)3:1Silica Gel0.44[10]More Polar
2,4-Dinitroanisole3:1Silica Gel0.26[10]Most Polar

Analysis of the Data:

  • The parent compound, anisole, is the least polar and has the highest Rf value.

  • The introduction of a single nitro group significantly increases polarity, lowering the Rf value.

  • The para-substituted isomer (4-nitroanisole) is less polar than the ortho isomer (2-nitroanisole), resulting in a higher Rf value, which aligns with theoretical predictions.

  • Adding a second nitro group (2,4-dinitroanisole) dramatically increases polarity and yields the lowest Rf value.

Extrapolation to Brominated Anisates: Based on these principles, for a mixture of monobrominated methyl anisates on silica gel, the expected elution order would be: Methyl Anisate > Methyl 4-bromoanisate > Methyl 2-bromoanisate ≈ Methyl 3-bromoanisate

The key to achieving good separation (i.e., significant ΔRf) is to optimize the mobile phase polarity.[7]

  • If spots are clustered at the bottom (low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).

  • If spots are clustered at the top (high Rf): The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes).

Pillar 3: A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system, allowing you to systematically determine the optimal TLC conditions for your specific mixture of brominated anisates.

Materials and Equipment:
  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)[10]

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase solvents (e.g., HPLC-grade hexanes and ethyl acetate)

  • Sample solutions of your brominated anisate mixture and individual standards (if available) dissolved in a volatile solvent like dichloromethane or ethyl acetate.

  • Pencil

  • Ruler

  • UV lamp (254 nm)[4][10]

  • Optional: Iodine chamber or chemical stain (e.g., permanganate dip) for visualization if compounds are not UV-active.[11]

Step-by-Step Methodology:
  • Plate Preparation:

    • Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the TLC plate.[5] Be careful not to gouge the silica layer.

    • Mark equidistant spotting points along the origin line.

  • Chamber Saturation:

    • Prepare your chosen mobile phase. Start with a moderately non-polar mixture, such as 9:1 hexanes:ethyl acetate .

    • Pour a small amount (0.5 cm depth) of the mobile phase into the developing chamber.

    • Place a piece of filter paper inside, touching the solvent and leaning against the chamber wall. This saturates the chamber atmosphere with solvent vapors, ensuring a uniform solvent front and improving reproducibility.[1]

    • Cover the chamber with the lid and let it sit for 5-10 minutes.

  • Spotting the Plate:

    • Using a capillary tube, apply a small, concentrated spot of your sample solution onto a marked point on the origin line. Aim for a spot diameter of 1-2 mm.

    • If you have standards for the starting material and expected products, spot them in separate lanes. A "co-spot" lane, where you spot the reaction mixture and a standard on top of each other, is highly recommended to confirm identity.[2]

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the solvent level.[1]

    • Cover the chamber and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.

    • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.[7]

    • Immediately mark the position of the solvent front with a pencil.[1]

  • Visualization and Analysis:

    • Allow the solvent to completely evaporate from the plate.

    • Visualize the separated spots. Since anisates are aromatic, they should be visible under a UV lamp at 254 nm as dark spots on a fluorescent background.[4][10] Circle the spots with a pencil.

    • Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [2][7]

  • Optimization (Self-Validation Loop):

    • Evaluate the separation. An ideal Rf range for good separation is typically between 0.2 and 0.8.[12]

    • If Rf values are too low, increase the mobile phase polarity (e.g., try 8:2 or 7:3 hexanes:ethyl acetate).

    • If Rf values are too high, decrease the mobile phase polarity (e.g., try 9.5:0.5 hexanes:ethyl acetate).

    • Repeat the process until you achieve clear separation between all components of interest.

Visualization of the TLC Workflow

The following diagram illustrates the logical flow of the TLC experimental protocol.

TLC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_decision Phase 4: Decision prep_plate Prepare Plate (Draw Origin Line) spot Spot Samples (Mixture + Standards) prep_plate->spot prep_chamber Saturate Chamber (Mobile Phase + Filter Paper) develop Develop Plate (Elution) prep_chamber->develop spot->develop mark Mark Solvent Front develop->mark visualize Visualize Spots (UV Lamp) mark->visualize calculate Calculate Rf Values visualize->calculate optimize Optimize? (ΔRf adequate?) calculate->optimize optimize->prep_chamber No (Adjust Mobile Phase) report Final Protocol optimize->report Yes (Protocol Validated)

Caption: Experimental workflow for TLC analysis and optimization.

Conclusion

Thin Layer Chromatography is a powerful, first-line analytical technique for the separation and analysis of brominated anisates. By understanding the fundamental principles of polarity and systematically optimizing the mobile phase, researchers can develop robust and reproducible methods to monitor reactions, assess purity, and guide purification strategies. The use of data from analogous systems, coupled with a self-validating experimental protocol, provides a trustworthy framework for achieving clear and reliable separation of these critical chemical intermediates.

References

  • CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison.
  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]

  • Wang, Y., Zhang, J., & Lin, L. (1999). [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. Se Pu, 17(1), 18-20. Retrieved from [Link]

  • Rf value for TLC. (2020, January 19). Reddit. Retrieved from [Link]

  • Synthesis method of methyl o-anisate. (2016). Google Patents (CN105566107A).
  • Method for one-step synthesis of methyl o-anisate. (2016). Google Patents (CN105585482A).
  • Synthesis method of 4-bromo-3-methyl anisole. (2022). Patsnap (Eureka). Retrieved from [Link]

  • Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. (2012, December 20). U.S. Department of Justice. Retrieved from [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4). (n.d.). Interchim – Blog. Retrieved from [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography. (2012, June 1). LCGC International. Retrieved from [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]

  • Alak, A., & Armstrong, D. W. (1986). Thin-layer chromatographic separation of optical, geometrical, and structural isomers. Analytical Chemistry, 58(3), 582–584. Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]

  • 6.2: Thin Layer Chromatography (TLC). (2020, April 17). Chemistry LibreTexts. Retrieved from [Link]

  • TLC-Thin Layer Chromatography. (2024, February 24). OperaChem. Retrieved from [Link]

  • Holden, M. S., & Berkey, D. A. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. Journal of Chemical Education, 85(12), 1676. Retrieved from [Link]

  • Thin Layer Chromatography of Aromatic Amines. (1982). Journal of the Chemical Society of Pakistan, 4(2). Retrieved from [Link]

  • Chromatography of painkiller drugs. (n.d.). ChemBAM. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Methyl 3,5-dibromo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity

This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Methyl 3,5-dibromo-4-methoxybenzoate. As a halogenated aromatic compound, it necessitates specific handling and disposal protocols to mitigate risks to personnel and the environment. This document moves beyond a simple checklist, offering the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible laboratory operations.

Compound Identification and Hazard Profile

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. Methyl 3,5-dibromo-4-methoxybenzoate is a brominated organic compound, which places it in a specific category for hazardous waste management.

Table 1: Chemical Properties and Hazard Summary

Property Value Source
Molecular Formula C₉H₈Br₂O₂ PubChem[1]
Molecular Weight 307.97 g/mol PubChem[1]
Appearance Solid (Typical) Thermo Fisher Scientific[2]
CAS Number 22812-61-9 BLD Pharm[3]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation PubChem[1][4]

| GHS Precautionary Statements | P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P403+P233, P501 | PubChem[1][4] |

The presence of bromine atoms in the molecule is the critical factor dictating its disposal pathway. Halogenated organic compounds require specific disposal methods, primarily high-temperature incineration, to prevent the formation of toxic and persistent environmental pollutants like dioxins and furans.[5][6]

Immediate Safety and Handling Protocols

Given its hazard profile as a skin, eye, and respiratory irritant, strict adherence to personal protective equipment (PPE) and handling guidelines is non-negotiable.[7][8]

  • Engineering Controls : All handling of Methyl 3,5-dibromo-4-methoxybenzoate, especially when transferring or weighing the solid, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[9]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[10]

    • Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[7][10]

    • Body Protection : A lab coat must be worn and kept fastened. Ensure it is flame-resistant if working with flammable solvents.[10]

  • Hygiene Practices : Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly after handling the compound, even if gloves were worn.[11]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Commingling halogenated and non-halogenated waste streams leads to significantly higher disposal costs and can create regulatory complications.[12]

Protocol for Waste Collection:

  • Select the Correct Waste Container : Obtain a designated "Halogenated Organic Waste" container. This container must be in good condition, compatible with the chemical waste, and possess a tightly sealing screw cap.[13]

  • Work in a Fume Hood : Place the waste container in a chemical fume hood before adding any waste. This minimizes exposure to volatile residues or dust.[13]

  • Label the Container : Before adding the first drop of waste, affix a "Hazardous Waste" tag to the container.[9] Clearly write out the full chemical name, "Methyl 3,5-dibromo-4-methoxybenzoate," and estimate the quantity being added. Do not use abbreviations or chemical formulas.[14]

  • Transfer the Waste :

    • Solid Waste : If disposing of the pure compound, contaminated weigh boats, or paper, place them directly into the container.

    • Solutions : If the compound is in a solvent, it must be collected as liquid waste. Note that this entire solution is now considered halogenated waste. Record all chemical constituents and their approximate percentages on the waste tag.[13]

  • Secure the Container : Tightly close the container lid immediately after adding waste. Containers must remain closed at all times except when waste is actively being added.[9]

  • Do Not Mix Incompatible Wastes : Never mix halogenated organic waste with strong acids, bases, or oxidizers in the same container.[12]

On-Site Storage and Labeling

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment : The primary waste container must be placed within a larger, chemically resistant secondary containment bin to contain any potential leaks or spills.[13]

  • Label Visibility : Ensure the hazardous waste tag is always clearly visible.[13]

  • Accumulation Limits : Do not accumulate more than 55 gallons of hazardous waste in your lab's SAA. Once a container is three-quarters full, schedule a pickup with your institution's Environmental Health and Safety (EHS) department.[9][13]

Final Disposal Pathway: Incineration

Due to its halogenated nature, land disposal of Methyl 3,5-dibromo-4-methoxybenzoate is not a compliant or environmentally sound option.[15] The required disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[5][16]

  • Why Incineration? Incineration at temperatures around 1200 K (927°C) is necessary to ensure the complete destruction of the halogenated organic molecules.[5] This process breaks the carbon-bromine bonds and prevents the formation of highly toxic and environmentally persistent byproducts such as polybrominated dibenzodioxins and dibenzofurans.[6]

  • Process : During incineration, the organic material is oxidized to carbon dioxide and water. The bromine is converted to hydrogen bromide (HBr), which is then removed from the flue gas by "scrubbers" to prevent its release into the atmosphere.[6][17]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate if Necessary : For large or highly volatile spills, evacuate the area and contact your institution's EHS or emergency response team.[9]

  • Don Appropriate PPE : Before attempting cleanup of a small spill, don all PPE as described in Section 2.

  • Contain the Spill : Use an inert absorbent material, such as spill control pillows, sand, or vermiculite, to contain the spill and prevent it from spreading.[13]

  • Collect Spill Debris : Carefully collect the absorbent material and any contaminated debris. Place it into a sealed, labeled plastic bag or container.[9]

  • Tag as Hazardous Waste : Affix a hazardous waste tag to the spill cleanup debris container, listing "Spill Debris containing Methyl 3,5-dibromo-4-methoxybenzoate."

  • Decontaminate : Clean the spill area with soap and water.

  • Request Pickup : Contact your EHS department for disposal of the spill cleanup waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing Methyl 3,5-dibromo-4-methoxybenzoate.

G Disposal Workflow for Methyl 3,5-dibromo-4-methoxybenzoate cluster_0 Step 1: Generation cluster_1 Step 2: Characterization cluster_2 Step 3: Segregation cluster_3 Step 4: On-Site Storage cluster_4 Step 5: Final Disposal A Waste Generation (e.g., unused reagent, reaction mixture, contaminated materials) B Characterize Waste: Is it a Halogenated Organic Compound? A->B C Segregate into 'Halogenated Organic Waste' Container B->C Yes D Segregate into 'Non-Halogenated Organic Waste' Container B->D No E Store in designated SAA with Secondary Containment and Proper Labeling C->E F Schedule Pickup with EHS Department E->F G Transport to Licensed Hazardous Waste Facility F->G H Final Disposal: High-Temperature Incineration G->H

Caption: Decision workflow for proper disposal of laboratory waste.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Bucknell University. (2016).
  • Temple University. (2021). Halogenated Solvents in Laboratories.
  • National Center for Biotechnology Information. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • BenchChem. (2025).
  • Fisher Scientific. (2025).
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • National Center for Biotechnology Information. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance | I-WASTE DST.
  • NOP. (n.d.).
  • NOP. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • ResearchGate. (2017).
  • U.S. Environmental Protection Agency. (1983).
  • CymitQuimica. (2024).
  • TCI Chemicals. (n.d.).
  • Fisher Scientific. (n.d.). Safety Data Sheet - Benzoic acid, 3,5-dibromo-4-hydroxy-.
  • eCFR. (n.d.).
  • C&EN. (2024).
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • BLD Pharm. (n.d.).
  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology.
  • GovInfo. (1998). Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998).

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×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.